Ttk21
Description
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Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBXYBDNZHZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pivotal Role of Tramtrack in Central Nervous System Development: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of a functional central nervous system (CNS) relies on a precise and intricate balance between cell proliferation, differentiation, and fate specification. The BTB/POZ domain-containing zinc finger transcription factor, Tramtrack (Ttk), has emerged as a critical regulator in these processes, particularly within the Drosophila model system. This technical guide provides an in-depth examination of the multifaceted roles of the two primary Ttk isoforms, Ttk69 and Ttk88, in CNS development. It synthesizes key research findings on Ttk's function in gliogenesis, neurogenesis, and neural stem cell fate decisions, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and workflows through diagrammatic representations. This document is intended to serve as a comprehensive resource for researchers investigating neurodevelopmental pathways and for professionals engaged in the discovery of novel therapeutic targets for neurological disorders.
Introduction
The formation of the central nervous system is a highly orchestrated process involving the generation of a vast diversity of neurons and glial cells from a limited pool of neural stem cells (NSCs). A fundamental aspect of this process is the strict regulation of gene expression to ensure that NSCs either self-renew to maintain the progenitor pool or commit to a specific neural or glial fate. The Drosophila transcriptional repressor Tramtrack (Ttk) is a key player in this regulatory network.[1][2] Encoded by the ttk gene, it gives rise to two distinct protein isoforms, Ttk69 and Ttk88, through the use of alternative promoters and differential splicing. These isoforms share a common N-terminal BTB/POZ domain, which mediates protein-protein interactions, but possess different C-terminal zinc-finger domains that confer distinct DNA-binding specificities.[2]
This guide will explore the pivotal functions of Ttk, with a particular focus on Ttk69, in maintaining glial cell identity, regulating cell cycle progression in neural progenitors, and influencing cell fate decisions in asymmetric cell divisions, primarily within the context of the Notch signaling pathway.
The Role of Tramtrack in Gliogenesis
Ttk69 is a master regulator of glial cell development and identity in the Drosophila embryonic CNS.[3][4] It is expressed at high levels in all mature glial cells, where it performs a dual function: promoting glial characteristics while actively repressing neuronal fates.[1][5]
Repression of Neuronal Fate
A primary mechanism by which Ttk69 maintains glial identity is through the transcriptional repression of pan-neural genes.[3] In multipotent precursor cells, a default neuronal differentiation pathway exists. The activation of glial-specific regulators must be accompanied by the simultaneous suppression of this neuronal program.[1] Ttk69 achieves this by directly or indirectly repressing key neural stem cell-specific genes such as asense (ase) and deadpan (dpn).[1][3][4] Ectopic expression of Ttk69 before the formation of neuroblasts effectively inhibits the expression of these pan-neural genes, thereby blocking further neuronal development.[3]
Control of Glial Cell Proliferation
Beyond fate specification, Ttk69 is intimately involved in regulating the number of glial cells by controlling their proliferation.[1][3][4] In wild-type embryos, the levels of Ttk69 protein oscillate in a cell-cycle-dependent manner in proliferating glia; expression is low before DNA replication and increases after the S phase.[1][3] This dynamic regulation is crucial for proper glial development. Overexpression of Ttk69 leads to a block in glial development by inhibiting the S-phase of the cell cycle.[1][3] This is achieved through the repression of the S-phase cyclin, cyclin E.[1][3] Conversely, in tramtrack mutant embryos, glial cells undergo additional rounds of replication, leading to an increased number of these cells.[1][3]
Tramtrack's Function in Asymmetric Cell Division and Neurogenesis
In the peripheral nervous system (PNS), and by extension in processes within the CNS, Ttk plays a crucial role in determining the distinct fates of daughter cells arising from the asymmetric division of sensory organ precursor (SOP) cells.[6] This function is tightly integrated with the Notch signaling pathway.
Following the division of an SOP, the daughter cell that inherits the Numb protein adopts a neuronal fate, while the other becomes a non-neuronal support cell.[6] Ttk is expressed in the support cells but not in the neurons.[6] Genetic epistasis experiments have demonstrated that Ttk acts downstream of Numb and Notch.[6][7] Loss-of-function mutations in ttk result in the transformation of support cells into neurons, a phenotype that mirrors the loss of Notch function.[6][8] Conversely, overexpression of Ttk leads to the opposite transformation, with neurons adopting a support cell fate.[6] This indicates that Ttk is a key effector that executes the cell fate decisions dictated by the asymmetrically segregated Numb and the subsequent Notch signaling cascade.[6]
Quantitative Data on Tramtrack Function
The following tables summarize key quantitative findings from studies on Tramtrack's role in CNS development.
| Experimental Condition | Phenotype | Quantitative Measurement | Reference |
| tramtrack mutant embryo (stage 16) | Lateral glial cell number | ~20% reduction in lateral glial cells compared to wild-type. | [8] |
| tramtrack mutant embryo (stage 12) | Glial cell proliferation (longitudinal glia) | 6-7 glia undergoing DNA replication, compared to 4 in wild-type. | [3] |
| Ttk69-mutant sensory organs | Cell number per sensory organ | 85% of sensory organs contain more than the normal 4 cells. | [9] |
| Ttk69 overexpression (heat-shock induced) | cyclin E transcription | Blocks zygotic transcription of cyclin E. | [3] |
| Ttk69 overexpression (using Kr-Gal4) | Pan-neural gene expression | Inhibits the expression of asense and deadpan. | [3] |
Signaling Pathways Involving Tramtrack
Tramtrack functions as a pivotal downstream component of the Notch signaling pathway, which is fundamental for cell fate decisions throughout the nervous system.
The Notch-Numb-Tramtrack Pathway in Asymmetric Cell Division
During the asymmetric division of a sensory organ precursor cell, the cell fate determinant Numb is segregated into one of the two daughter cells. Numb inhibits Notch signaling in this cell, leading to a neuronal fate. In the sister cell, which does not inherit Numb, the Notch pathway is active. Activated Notch signaling leads to the expression of Ttk, which then acts as a transcriptional repressor to suppress the neuronal fate and promote a non-neuronal (glial or support cell) fate.[6][7]
There is also evidence for a more complex regulatory relationship, including mutual repression between Notch and Ttk69 in certain developmental contexts.[10]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of Tramtrack's function in Drosophila CNS development.
Immunohistochemistry for Cell Proliferation Analysis
Objective: To identify proliferating cells in the embryonic CNS.
Protocol:
-
Embryo Collection and Fixation: Collect embryos and dechorionate them using bleach. Fix the embryos in a 1:1 mixture of heptane (B126788) and 4% formaldehyde (B43269) in PBS for 20 minutes.
-
VDevitellinization: Remove the vitelline membrane by vigorous shaking in a 1:1 mixture of heptane and methanol.
-
BrdU Labeling: To label cells in S-phase, incubate dissected embryos or CNS preparations in Schneider's medium containing 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for a defined period (e.g., 1 hour).
-
Permeabilization and DNA Denaturation: Wash the samples in PBT (PBS with 0.1% Triton X-100). To expose the BrdU epitope, treat with 2N HCl for 30 minutes, followed by neutralization with 100 mM Borax.
-
Antibody Staining:
-
Block the samples in PBT containing 5% normal goat serum for 1 hour.
-
Incubate with a primary antibody against BrdU (e.g., mouse anti-BrdU) overnight at 4°C.
-
Wash extensively with PBT.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 2 hours at room temperature.
-
Counterstain with a DNA dye like DAPI if desired.
-
-
Mounting and Imaging: Mount the samples in an appropriate mounting medium and visualize using confocal microscopy.
Generation and Analysis of Mutant Clones (e.g., MARCM)
Objective: To study the cell-autonomous effects of a gene mutation in a mosaic background.
Protocol:
-
Genetic Crosses: Set up genetic crosses between flies carrying a ttk mutation on a chromosome arm with an FRT site and flies carrying a wild-type version of the gene on the homologous chromosome, also with an FRT site. These flies will also contain a ubiquitous source of FLP recombinase under the control of a heat-shock promoter (hs-FLP) and a cell marker system (e.g., tubP-GAL80). The other parent will carry a GAL4 driver specific to the cells of interest (e.g., a neural stem cell driver) and a UAS-reporter (e.g., UAS-GFP).
-
Induction of Clones: Apply a heat shock to the progeny at a specific developmental stage to induce the expression of FLP recombinase. FLP will catalyze recombination between the FRT sites, leading to the generation of homozygous mutant cells and their wild-type twin-spot counterparts.
-
Identification of Clones: In the MARCM (Mosaic Analysis with a Repressible Cell Marker) system, the loss of the tubP-GAL80 transgene in the homozygous mutant cells allows the GAL4 driver to activate the UAS-GFP reporter, thereby labeling the mutant clone with GFP.
-
Phenotypic Analysis: Dissect the CNS from the resulting larvae or adult flies and perform immunohistochemistry as described above to analyze the phenotype of the GFP-labeled mutant cells (e.g., cell number, morphology, expression of differentiation markers).
Conclusion and Future Directions
The transcription factor Tramtrack, particularly the Ttk69 isoform, is an indispensable regulator of Drosophila CNS development. Its role as a repressor of neuronal fate and a controller of glial cell proliferation highlights its importance in maintaining the delicate balance between different neural cell lineages. Furthermore, its position as a key downstream effector of the Notch signaling pathway in asymmetric cell division underscores its significance in cell fate determination.
While significant progress has been made in elucidating the functions of Ttk in the Drosophila nervous system, several questions remain. The precise role of the Ttk88 isoform in the CNS is still not fully understood. A comprehensive identification of the direct downstream targets of both Ttk69 and Ttk88 would provide a more complete picture of their regulatory networks. Furthermore, translating these findings to vertebrate systems, and identifying potential mammalian orthologs with similar functions, could open new avenues for understanding and potentially treating neurodevelopmental disorders and brain tumors that arise from defects in neural stem cell proliferation and differentiation. The continued study of Tramtrack is therefore likely to yield further critical insights into the fundamental principles of nervous system development.
References
- 1. Tramtrack controls glial number and identity in the Drosophila embryonic CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Signaling in Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tramtrack acts downstream of numb to specify distinct daughter cell fates during asymmetric cell divisions in the Drosophila PNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdbonline.org [sdbonline.org]
- 8. sdbonline.org [sdbonline.org]
- 9. Shaping of Drosophila Neural Cell Lineages Through Coordination of Cell Proliferation and Cell Fate by the BTB-ZF Transcription Factor Tramtrack-69 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Embryonic Expression and Function of Tramtrack (Ttk) in Drosophila melanogaster
Note to the Reader: The initial request specified the gene "Ttk20." Comprehensive searches in genomic and biological databases for a Drosophila gene named "Ttk20" did not yield any results. It is highly probable that this was a typographical error. Based on the similarity of the name, this technical guide will focus on the well-characterized and crucial developmental gene Tramtrack (Ttk) .
Introduction
Tramtrack (Ttk) is a key transcriptional repressor in Drosophila melanogaster, playing a pivotal role in a multitude of developmental processes including cell fate specification, cell cycle regulation, and morphogenesis.[1][2] The ttk gene encodes two primary protein isoforms, Ttk69 and Ttk88, which arise from alternative promoters and contain distinct zinc-finger domains.[2] These proteins are essential for the proper development of the embryonic nervous system, tracheal system, and somatic muscles, among other tissues.[2][3] Ttk functions by binding to the regulatory regions of target genes, often repressing their transcription to ensure precise spatial and temporal control of development.[3] This guide provides a detailed overview of the Ttk expression pattern in Drosophila embryos, outlines the methodologies used to study it, and illustrates its position in key signaling pathways.
Ttk Gene Expression Pattern in Embryogenesis
The expression of ttk is dynamically regulated throughout embryonic development. It is found in numerous tissues, where its presence is critical for repressing alternative cell fates and promoting terminal differentiation.
Table 2.1: Summary of Ttk mRNA Expression in Drosophila Embryos
| Developmental Stage | Tissue/Structure of Expression | Primary Function | References |
|---|---|---|---|
| Early Embryogenesis | Epidermis (most cells, excluding neurons) | Promotion of non-neural fate | [3] |
| Mid-Embryogenesis | Embryonic/Larval Midgut Primordium | Gut development | [2][4] |
| Mid- to Late Embryogenesis | Tracheal System | Regulation of tube morphogenesis | [1] |
| Mid- to Late Embryogenesis | Sensory Organ Precursor (SOP) Lineage (sheath cells) | Specification of non-neural cell fates | [3] |
| Late Embryogenesis | Somatic Musculature | Balancing founder cells and fusion-competent myoblasts | [2] |
| General | Epithelial Cells, Germ Layer, Gut Section, Pigment Cells | Various tissue-specific differentiation and morphogenesis |[2][4] |
Experimental Protocols: Whole-Mount In Situ Hybridization (ISH)
Determining the spatiotemporal expression pattern of genes like ttk is primarily achieved through whole-mount RNA in situ hybridization (ISH). This technique uses a labeled antisense RNA probe to detect the presence of the target mRNA within fixed embryos.[5]
Probe Preparation (Digoxigenin-Labeled Antisense RNA)
-
Template Generation: A DNA template corresponding to the ttk coding sequence is amplified via PCR. Primers should be designed to incorporate a T7 RNA polymerase promoter site.
-
In Vitro Transcription: The purified PCR product is used as a template for an in vitro transcription reaction. The reaction mix includes T7 RNA polymerase and a mix of ribonucleotides, with a portion being digoxigenin (B1670575) (DIG)-labeled UTPs.[6]
-
Probe Purification: The resulting DIG-labeled RNA probe is purified, typically through ethanol (B145695) precipitation.
-
Quantification: The concentration and quality of the probe are assessed using a dot blot assay against a known standard to ensure efficacy before hybridization.[5]
Embryo Preparation and Hybridization
-
Embryo Collection & Dechorionation: Embryos are collected and dechorionated using a 50% bleach solution for approximately 2 minutes, followed by extensive washing.
-
Fixation: Embryos are fixed in a solution of 4% formaldehyde (B43269) in a suitable buffer (e.g., PBT - PBS with Tween 20) with an equal volume of heptane (B126788) to remove the vitelline membrane.
-
Proteinase K Treatment: To improve probe accessibility, fixed embryos are briefly treated with Proteinase K. The duration of this step is critical and must be optimized.[7]
-
Post-fixation: The Proteinase K reaction is stopped, and embryos are post-fixed with 4% formaldehyde to preserve morphology.[7]
-
Prehybridization & Hybridization: Embryos are incubated in a prehybridization buffer for at least 2 hours at a specific temperature (e.g., 56°C). The solution is then replaced with the hybridization buffer containing the denatured DIG-labeled ttk probe for overnight incubation.[6]
Signal Detection
-
Washing: Post-hybridization, embryos are subjected to a series of stringent washes to remove any unbound probe.
-
Antibody Incubation: Embryos are incubated with an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP).
-
Colorimetric Reaction: After washing away the excess antibody, a substrate solution (e.g., NBT/BCIP) is added. The AP enzyme converts the substrate into a colored precipitate, which deposits at the site of mRNA localization, revealing the ttk expression pattern.[5]
-
Imaging: Stained embryos are mounted on slides and imaged using a microscope equipped with DIC optics.
Visualizations of Workflows and Pathways
Experimental and Logical Diagrams
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. alliancegenome.org [alliancegenome.org]
- 2. ttk tramtrack [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Alliance of Genome Resources [alliancegenome.org]
- 5. Determination of gene expression patterns using high-throughput RNA in situ hybridization to whole-mount Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Mount RNA Fluorescent in situ Hybridization of Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]
The Dual Specificity Kinase TTK (Mps1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTK protein kinase, also known as Monopolar Spindle 1 (Mps1), is a crucial dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Its ability to phosphorylate serine, threonine, and tyrosine residues allows it to regulate a multitude of cellular processes.[5][6][7][8] Dysregulation of TTK expression and activity has been implicated in tumorigenesis and is a prominent feature in various cancers, making it an attractive target for therapeutic intervention.[3][5][9][10][11] This technical guide provides a comprehensive overview of the discovery, characterization, and key experimental methodologies associated with the study of TTK.
Discovery and Characterization
TTK (Mps1) was initially identified as a dual-specificity protein kinase that is overexpressed in a number of human tumor cell lines.[12] Subsequent research in yeast identified its essential role in spindle pole body duplication and the mitotic spindle checkpoint.[12] The human homolog was later characterized and found to be integral to the SAC, localizing to kinetochores and centromeres.[13]
Structurally, the TTK kinase domain has been crystallized, revealing a unique ATP-binding pocket.[1][2][4] The crystal structure of the Mps1 kinase domain has been solved at a 2.4 Å resolution, showing an ordered activation loop which is typically disordered in inactive kinases.[1][2] However, other structural features indicate an inactive conformation, suggesting a complex regulatory mechanism.[1][2] Autophosphorylation of the activation loop is a key event in kinase activation, enhancing its catalytic activity.[12]
Functionally, TTK is a master regulator of the SAC, ensuring that sister chromatids do not separate prematurely.[14] It achieves this by phosphorylating several key downstream targets, including MAD1L1, CDCA8 (Borealin), SKA3, KNL1, and KNTC1.[15] This phosphorylation cascade ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[10] Beyond its role in the SAC, TTK is also involved in centrosome duplication and the DNA damage response.[5][13][16]
Quantitative Data
Kinase Activity and Inhibition
| Parameter | Value | Conditions | Reference |
| Specific Activity | 16–22 nmole/min/mg | Recombinant human TTK expressed in Sf9 cells, using myelin basic protein as a substrate. | [17] |
| CFI-402257 IC50 | 1.2 ± 0.4 nM | Assay with recombinant human Mps1. | [18] |
| CFI-402257 Ki | 0.09 ± 0.02 nM | ATP competitive inhibition of recombinant human Mps1. | [18] |
| CFI-402257 EC50 | 6.5 ± 0.5 nM | Inhibition of Mps1 autophosphorylation at Thr12/Ser15 in cells exogenously expressing human Mps1. | [18] |
| Knl1 Peptide Phosphorylation Turnover (Mps1400-808) | 26 ± 3 nM | Fluorescence polarization assay. | [2] |
| Knl1 Peptide Phosphorylation Turnover (Mps11-808) | 22 ± 2 nM | Fluorescence polarization assay. | [2] |
| Knl1 Peptide Phosphorylation Turnover (Mps1519-808) | 46 ± 6 nM | Fluorescence polarization assay. | [2] |
Gene and Protein Expression
| Cancer Type | mRNA Expression Level (Median FPKM) | Data Source | Reference |
| Breast Cancer | 249 (Tumor) vs. 73 (Normal) | TCGA, GEO, EGA | [3] |
| Endometrial Cancer | Significantly higher in tumor vs. adjacent normal tissue | TCGA | [16] |
| Hepatocellular Carcinoma | - | TCGA, CCLE, HPA | [19] |
| Pan-Cancer Analysis | Overexpressed in multiple cancer types | TCGA | [9] |
Experimental Protocols
Recombinant TTK Protein Purification
This protocol describes the purification of N-terminally GST-HIS tagged full-length human TTK expressed in Sf9 insect cells.
Materials:
-
Sf9 cells infected with baculovirus expressing GST-HIS-TTK
-
Lysis Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail
-
GST-Affinity Chromatography Column
-
Wash Buffer: Lysis buffer with 500 mM NaCl
-
Elution Buffer: Lysis buffer with 20 mM reduced glutathione
-
Storage Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM glutathione, 20% glycerol[20]
Procedure:
-
Harvest Sf9 cells by centrifugation and resuspend in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated GST-Affinity Chromatography Column.
-
Wash the column extensively with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound GST-HIS-TTK with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against Storage Buffer.
-
Determine the protein concentration using a Bradford assay.
-
Aliquot and store at -80°C.
In Vitro Kinase Assay
This protocol is for measuring the kinase activity of TTK using a radioactive filter-binding assay.
Materials:
-
Active recombinant TTK protein
-
Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT[17]
-
Substrate: Myelin Basic Protein (MBP) at 1 mg/ml
-
ATP Stock Solution: 10 mM ATP
-
γ-³³P-ATP
-
P81 phosphocellulose paper
-
1% Phosphoric Acid
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice:
-
Kinase Assay Buffer
-
Active TTK (diluted in Kinase Dilution Buffer)
-
MBP substrate
-
Distilled water to final volume
-
-
Initiate the reaction by adding the γ-³³P-ATP Assay Cocktail (containing unlabeled ATP and γ-³³P-ATP).
-
Incubate the reaction at 30°C for 15-30 minutes.
-
Stop the reaction by spotting 20 µl of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 strips three times for 10 minutes each in 1% phosphoric acid with gentle stirring.
-
Air dry the strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity as nanomoles of phosphate (B84403) transferred per minute per milligram of enzyme.
Immunoprecipitation of Endogenous TTK
This protocol describes the immunoprecipitation of TTK from cell lysates.
Materials:
-
Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer)
-
Anti-TTK Antibody
-
Isotype control IgG
-
Protein A/G agarose (B213101) beads
-
Wash Buffer: Cell lysis buffer
-
Elution Buffer: 1X SDS sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C with rotation.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-TTK antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer.
-
After the final wash, aspirate all the supernatant.
-
Elute the immunoprecipitated proteins by adding 1X SDS sample buffer and boiling for 5 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
Signaling Pathways and Experimental Workflows
TTK Signaling in the Spindle Assembly checkpoint
The following diagram illustrates the central role of TTK in the spindle assembly checkpoint signaling cascade. Unattached kinetochores lead to the recruitment and activation of TTK, which then phosphorylates downstream targets to inhibit the APC/C and prevent premature anaphase entry.
Caption: TTK signaling pathway in the spindle assembly checkpoint.
Experimental Workflow for TTK Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of TTK.
Caption: Workflow for the discovery and development of TTK inhibitors.
References
- 1. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Threonine and tyrosine kinase (TTK) mRNA and protein expression in breast cancer; prognostic significance in the neoadjuvant setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. TTK (gene) - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. Expression of TTK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. Energy‑stress‑mediated activation of AMPK sensitizes MPS1 kinase inhibition in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TTK Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Upregulation of TTK expression is associated with poor prognosis and immune infiltration in endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. shop.reactionbiology.com [shop.reactionbiology.com]
A Technical Guide to Identifying Binding Partners of the TTK Protein Kinase
Disclaimer: Initial searches for a protein designated "Ttk20" did not yield results in public scientific databases. This guide will focus on the well-characterized human TTK protein kinase (also known as Mps1), assuming "Ttk20" was a typographical error. TTK is a critical regulator of cell division, and identifying its interaction partners is a key objective for researchers in oncology and cell biology.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core methodologies used to identify and characterize the binding partners of the TTK protein kinase.
Introduction to TTK Protein Kinase
The TTK protein kinase (Threonine and Tyrosine Kinase), also known as Monopolar spindle 1 (Mps1), is a dual-specificity kinase that can phosphorylate serine, threonine, and tyrosine residues.[1][2][3] It plays an essential role in the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[4][5] The expression of TTK is strongly associated with cell proliferation and is often elevated in various human cancers, making it a compelling target for therapeutic intervention.[2][3]
Understanding the protein-protein interaction network of TTK is fundamental to elucidating its precise functions and regulatory mechanisms. Identifying its substrates and binding partners can reveal novel therapeutic targets and provide deeper insights into the control of the cell cycle.
Key Methodologies for Identifying Protein Interactions
Several powerful techniques are employed to identify protein-protein interactions (PPIs). These can be broadly categorized as in vivo, in vitro, and in silico methods.[6][7] This guide focuses on three widely used experimental approaches: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Affinity Purification-Mass Spectrometry (AP-MS).
Co-Immunoprecipitation (Co-IP)
Co-IP is considered a gold-standard technique for validating PPIs within the cellular environment (in vivo).[8][9] The method involves using an antibody to specifically pull down a protein of interest (the "bait," e.g., TTK) from a cell lysate. Any proteins that are part of a complex with the bait protein will be pulled down as well (the "prey") and can be identified by subsequent analysis, typically Western blotting.[10][11]
Below is a diagram illustrating the typical workflow for a Co-IP experiment.
References
- 1. TTK protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]
- 2. Expression of TTK, a novel human protein kinase, is associated with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTK TTK protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Gene - TTK [maayanlab.cloud]
- 5. uniprot.org [uniprot.org]
- 6. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 9. Common Methods for Assessing Protein-Protein Interactions | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 11. assaygenie.com [assaygenie.com]
Investigating the Downstream Targets of Transcription Factor 20: A Technical Guide
Disclaimer: The term "Ttk20" does not correspond to a recognized transcription factor in standard biological databases. This guide focuses on Transcription Factor 20 (TCF20) , a protein with a similar designation and established role in gene regulation. It is presumed that "Ttk20" may be a typographical error or an alternative nomenclature for TCF20.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Transcription Factor 20 (TCF20), also known as Stromelysin-1 Platelet-Derived Growth Factor-Responsive Element-Binding Protein (SPBP), is a transcriptional coactivator that plays a crucial role in regulating gene expression.[1][2][3] TCF20 does not typically bind to DNA directly but rather enhances the activity of other transcription factors, such as JUN and SP1.[1][2][3] It is involved in a variety of cellular processes, and mutations in the TCF20 gene have been associated with neurodevelopmental disorders, including autism spectrum disorder.[2][4] Understanding the downstream targets of TCF20 is critical for elucidating its biological functions and its role in disease.
This technical guide provides an overview of the known downstream targets of TCF20, the signaling pathways it is involved in, and detailed experimental protocols for identifying and validating its targets.
Downstream Targets of TCF20
The identification of TCF20's downstream targets is an ongoing area of research. As a transcriptional coactivator, its influence on gene expression is often studied in the context of the transcription factors it partners with. The following table summarizes putative and validated downstream targets of TCF20.
| Target Gene | Regulation | Cellular Function | Experimental Evidence |
| MMP3 (Stromelysin-1) | Upregulation | Extracellular matrix remodeling | Binds to a PDGF-responsive element in the promoter[1][2][3] |
| p62/SQSTM1 | Upregulation | Autophagy | Coactivator of NRF2[2][4] |
| Probasin | Upregulation | Prostate-specific protein | Coactivator of the Androgen Receptor (AR)[3] |
Signaling Pathways Involving TCF20
TCF20 functions as a coactivator in multiple signaling pathways, modulating the expression of downstream genes. A key pathway involves its interaction with nuclear receptors and other transcription factors in response to extracellular signals.
Experimental Methodologies
Identifying the downstream targets of a transcriptional coactivator like TCF20 requires a multi-faceted approach. The following are key experimental protocols that can be employed.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Principle: To identify the genomic regions where TCF20 is recruited, even though it may not bind DNA directly. This is achieved by using an antibody against TCF20 to immunoprecipitate cross-linked protein-DNA complexes. The associated DNA is then sequenced.
Detailed Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells of interest to ~80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to TCF20.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of TCF20 enrichment.
-
Annotate the peaks to identify nearby genes, which are potential downstream targets.
-
RNA-sequencing (RNA-seq) following TCF20 knockdown or overexpression
Principle: To identify genes whose expression levels change in response to altered TCF20 levels. This provides functional evidence of TCF20's regulatory role.
Detailed Protocol:
-
Perturbation of TCF20 Expression:
-
Knockdown: Use siRNA or shRNA targeting TCF20 to reduce its expression in the cells of interest.
-
Overexpression: Transfect cells with a plasmid containing the TCF20 coding sequence under a strong promoter.
-
Include appropriate controls (e.g., non-targeting siRNA, empty vector).
-
-
RNA Extraction:
-
Harvest the cells after a suitable incubation period (e.g., 48-72 hours).
-
Extract total RNA using a TRIzol-based method or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequence reads to a reference transcriptome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon TCF20 perturbation.
-
Luciferase Reporter Assay
Principle: To validate whether TCF20 can regulate the promoter activity of a putative target gene.
Detailed Protocol:
-
Cloning of the Reporter Construct:
-
Clone the promoter region of the putative target gene into a luciferase reporter vector (e.g., pGL3).
-
-
Cell Culture and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with:
-
The luciferase reporter construct.
-
An expression vector for TCF20 (or an empty vector as a control).
-
An expression vector for the primary transcription factor (if known).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
-
-
Luciferase Assay:
-
After 24-48 hours, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in the presence and absence of TCF20 to determine its effect on promoter activity.
-
Experimental Workflow
The following diagram illustrates a logical workflow for the identification and validation of TCF20 downstream targets.
Alternative Transcription Factor: TBX20
It is also possible that "Ttk20" could refer to T-box Transcription Factor 20 (TBX20) . TBX20 is a critical regulator of heart development, and mutations in this gene are associated with congenital heart defects.[5] It functions as a direct DNA-binding transcription factor. Notably, TBX20 is a downstream target of the BMP10 signaling pathway, which is essential for the development of the ventricular walls of the heart.[6]
Conclusion
While the query for "Ttk20" is ambiguous, this guide provides a comprehensive overview of the methodologies and current knowledge surrounding TCF20 , a likely candidate for the intended subject. The experimental workflows and protocols described herein are broadly applicable for the study of transcriptional coactivators and can serve as a foundation for further investigation into the regulatory networks governed by TCF20 and other transcription factors. The elucidation of these networks is paramount for understanding their roles in health and disease and for the development of novel therapeutic strategies.
References
- 1. TCF20 - Wikipedia [en.wikipedia.org]
- 2. TCF20 transcription factor 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TCF20 transcription factor 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. TBX20 T-box transcription factor 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Tbx20 Transcription Factor Is a Downstream Mediator for Bone Morphogenetic Protein-10 in Regulating Cardiac Ventricular Wall Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Guardian of Mitosis: Techniques for Live Imaging of Mps1 (TTK) Protein Dynamics
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a critical dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2][3] This cellular surveillance mechanism ensures the fidelity of chromosome segregation during mitosis by preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][4] Dysregulation of Mps1 is linked to chromosomal instability, a hallmark of cancer, making it a compelling target for therapeutic intervention.[1][2][5] Understanding the spatiotemporal dynamics of Mps1 is crucial for elucidating its precise roles in mitotic progression and for the development of novel anti-cancer therapies.[3] Live-cell imaging techniques offer a powerful approach to visualize and quantify the dynamic behavior of Mps1 in real-time, providing invaluable insights into its regulation and function.[6] This document provides detailed application notes and protocols for the live imaging of Mps1 protein dynamics.
Data Presentation
Quantitative Analysis of Mps1 Dynamics
The following tables summarize key quantitative data obtained from live-cell imaging studies of Mps1, providing a baseline for comparative analysis.
| Parameter | Cell Line | Value | Method | Reference |
| Mitotic Duration (Nuclear Envelope Breakdown to Anaphase) | ||||
| Control (DMSO) | KB1P-B11 | 37 ± 24.6 min | Live-cell imaging | [7] |
| Mps1 Inhibitor (30 nM Cpd-5) | KB1P-B11 | 23.4 ± 13.0 min | Live-cell imaging | [7] |
| Paclitaxel (3 nM) | KB1P-B11 | 46.7 ± 20.5 min | Live-cell imaging | [7] |
| Paclitaxel (3 nM) + Mps1 Inhibitor (30 nM Cpd-5) | KB1P-B11 | 27.7 ± 13.7 min | Live-cell imaging | [7] |
| Mps1 Activity Onset (Pre-Nuclear Envelope Breakdown) | ||||
| Mps1 Activity Initiation | RPE-1 | ~9-12 min before NEB | FRET-based biosensor (MPS1sen) | [8] |
| Mps1 Inhibition | ||||
| CFI-402257 IC50 (in vitro) | Recombinant human Mps1 | 1.2 ± 0.4 nM | Kinase assay | [9] |
| CFI-402257 EC50 (in cells) | Cells expressing human Mps1 | 6.5 ± 0.5 nM | Autophosphorylation assay | [9] |
| OSU-13 effect on cell cycle (G2 phase increase) | OPM-2 | 1.9-fold increase | Flow cytometry | [10] |
Signaling Pathways and Experimental Workflows
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 is a master regulator of the SAC, acting upstream to recruit other checkpoint proteins to unattached kinetochores.[1] Its activity is tightly regulated throughout the cell cycle, peaking in mitosis.[4] The following diagram illustrates the central role of Mps1 in the SAC signaling cascade.
Caption: Mps1 signaling at an unattached kinetochore.
Experimental Workflow for Live Imaging of Mps1 Dynamics
This workflow outlines the key steps for visualizing and quantifying Mps1 protein dynamics in living cells.
Caption: General workflow for live imaging of Mps1.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing Fluorescently-Tagged Mps1
This protocol describes the generation of a stable cell line constitutively expressing an Mps1-GFP fusion protein.
Materials:
-
Human Mps1/TTK cDNA
-
Fluorescent protein vector (e.g., pEGFP-N1)
-
Restriction enzymes and T4 DNA ligase
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium
-
Selection antibiotic (e.g., G418)
-
Cloning rings or fluorescence-activated cell sorting (FACS) facility
Procedure:
-
Construct Generation:
-
Subclone the full-length human Mps1 cDNA into a fluorescent protein expression vector (e.g., pEGFP-N1) to generate a C-terminal GFP fusion (Mps1-GFP).
-
Verify the construct by restriction digest and DNA sequencing.
-
-
Transfection:
-
Plate cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Mps1-GFP plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11]
-
24 hours post-transfection, check for transient expression of Mps1-GFP using a fluorescence microscope.
-
-
Selection of Stable Clones:
-
48 hours post-transfection, split the cells into a 10 cm dish at a low density (e.g., 1:10 or 1:20 dilution).
-
Replace the culture medium with a selection medium containing the appropriate concentration of G418 (e.g., 400-800 µg/mL for HeLa cells, to be determined by a titration experiment).[11][12]
-
Replace the selection medium every 3-4 days.
-
After 2-3 weeks, distinct antibiotic-resistant colonies will appear.
-
-
Isolation and Expansion of Clonal Lines:
-
Cloning Rings: Isolate well-separated colonies using cloning rings and expand them in individual culture vessels.
-
FACS: Alternatively, collect the entire population of resistant cells and use FACS to sort single cells with the desired level of GFP fluorescence into a 96-well plate.
-
Expand the clonal populations.
-
-
Validation of Clonal Lines:
-
Screen the expanded clones by fluorescence microscopy to select for those with homogenous Mps1-GFP expression and correct localization to the nucleus in interphase and kinetochores/centrosomes in mitosis.
-
Confirm the expression of the full-length Mps1-GFP fusion protein by Western blotting using antibodies against GFP and Mps1.
-
Protocol 2: Live-Cell Imaging of Mps1-GFP Dynamics
This protocol details the procedure for imaging the dynamics of Mps1-GFP in a stably expressing cell line.
Materials:
-
Stable cell line expressing Mps1-GFP
-
Glass-bottom imaging dishes or chambered coverslips
-
CO2-independent imaging medium
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO2)
-
Inverted confocal or spinning-disk microscope equipped with a high-sensitivity camera
Procedure:
-
Cell Preparation:
-
Plate the Mps1-GFP stable cell line onto glass-bottom imaging dishes. Aim for 30-50% confluency to allow for imaging of individual cells undergoing mitosis.[13]
-
Allow the cells to adhere and grow for 24-48 hours.
-
-
Microscopy Setup:
-
Turn on the microscope, lasers, and environmental chamber well in advance to allow for stabilization.
-
Set the environmental chamber to 37°C and 5% CO2.[14]
-
Replace the culture medium with pre-warmed CO2-independent imaging medium just before imaging.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage.
-
Locate cells of interest using a low magnification objective.
-
Switch to a high-magnification oil-immersion objective (e.g., 60x or 100x).
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[14]
-
For time-lapse imaging of mitotic progression, acquire images every 2-5 minutes. To capture more rapid dynamics at the kinetochore, faster acquisition rates (e.g., every 5-30 seconds) may be necessary.[13]
-
Acquire a Z-stack of images at each time point to capture the three-dimensional localization of Mps1-GFP.
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis of Mps1-GFP
FRAP can be used to measure the mobility and turnover rate of Mps1-GFP at specific subcellular locations, such as the kinetochore.[15][16][17]
Procedure:
-
Image Acquisition Setup:
-
Follow the setup for live-cell imaging as described in Protocol 2.
-
Identify a mitotic cell where Mps1-GFP is clearly localized to kinetochores.
-
-
FRAP Experiment:
-
Acquire 5-10 pre-bleach images of the region of interest (ROI), which is a single kinetochore or a cluster of kinetochores.
-
Use a high-intensity laser pulse to photobleach the fluorescence within the ROI.
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached Mps1-GFP molecules move into the bleached area. The acquisition frequency should be high initially (e.g., every 1-2 seconds) and can be slowed down as the recovery plateaus.[18]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region at each time point using image analysis software (e.g., ImageJ/Fiji).
-
Correct for photobleaching during post-bleach acquisition by normalizing the intensity of the ROI to the control region.
-
Plot the normalized fluorescence intensity over time.
-
From the recovery curve, calculate the mobile fraction and the half-time of recovery (t½) to quantify the dynamics of Mps1 turnover.[18][19]
-
Protocol 4: FRET-based Imaging of Mps1 Activity using a Biosensor
This protocol describes the use of a FRET-based biosensor to visualize the spatiotemporal dynamics of Mps1 kinase activity.[8]
Procedure:
-
Cell Line Generation:
-
Generate a stable cell line expressing an Mps1 FRET biosensor (e.g., MPS1sen, which consists of a FRET pair, CFP and YFP, linked by a peptide containing an Mps1 phosphorylation site).[8]
-
-
Live-Cell Imaging:
-
FRET Analysis:
-
Perform background subtraction and correct for spectral bleed-through.[22]
-
Calculate the FRET ratio (e.g., FRET/CFP) or a normalized FRET value for each pixel at each time point.
-
Generate ratiometric images or plots to visualize the changes in Mps1 activity over time and in different cellular compartments. An increase in the FRET signal indicates an increase in Mps1 kinase activity.[8]
-
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers interested in studying the dynamic behavior of the key mitotic kinase Mps1/TTK. By employing these live-cell imaging techniques, it is possible to gain deeper insights into the intricate regulation of Mps1 and its crucial role in maintaining genomic stability. These approaches are also invaluable for the preclinical evaluation of novel Mps1 inhibitors in the context of cancer drug development.
References
- 1. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hubrecht.eu [hubrecht.eu]
- 9. pnas.org [pnas.org]
- 10. haematologica.org [haematologica.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Using Fluorescence Recovery After Photobleaching data to uncover filament dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using Fluorescence Recovery After Photobleaching data to uncover filament dynamics | PLOS Computational Biology [journals.plos.org]
- 17. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence recovery after photobleaching. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 20. Protocol for deriving proximity, affinity, and stoichiometry of protein interactions using image-based quantitative two-hybrid FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 22. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
Generating and using a Ttk20-specific antibody for western blot
Disclaimer: The protein "Ttk20" was not found in publicly available scientific literature or databases. This document proceeds under the assumption that the intended target is the well-characterized TTK protein kinase , also known as Monopolar Spindle 1 (Mps1). TTK is a crucial regulator of the cell cycle and a key target in cancer research.
Application Note: Detecting the TTK (Mps1) Protein Kinase
TTK (Mps1) is a dual-specificity protein kinase that is a central component of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2][3] This checkpoint prevents the premature onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][4] Given its essential role in maintaining genomic stability, aberrations in TTK activity or expression are linked to aneuploidy and tumorigenesis, making it an attractive target for therapeutic intervention.[2][5][6]
A highly specific and validated antibody is an indispensable tool for studying TTK. It enables researchers and drug development professionals to accurately detect and quantify TTK protein levels, monitor its phosphorylation status, and assess the efficacy of inhibitor compounds. Western blotting is a fundamental immunoassay for these applications, providing essential information on the protein's molecular weight and expression levels in cell and tissue lysates.[7]
This document provides detailed protocols for the generation of a novel TTK-specific monoclonal antibody, its subsequent validation, and its use in Western blot analysis.
Part 1: Generation of a TTK-Specific Monoclonal Antibody
Application Note: Antigen Design Strategy
The generation of a high-affinity, specific monoclonal antibody begins with the design of an effective immunogen. For TTK, a large protein of approximately 97 kDa, several strategies can be employed.[7][8] While using the full-length protein can elicit a robust immune response, it may generate antibodies against various epitopes, some of which may not be ideal for specific applications.
A more targeted approach involves using a recombinant protein fragment or a synthetic peptide. The N-terminal region of TTK (e.g., amino acids 1-200) is distinct from the C-terminal kinase domain and can be an excellent choice for generating specific antibodies that are less likely to cross-react with other kinases.[5][9] It is crucial to perform a BLAST (Basic Local Alignment Search Tool) analysis on the chosen peptide sequence to ensure it lacks significant homology with other human proteins, thereby minimizing the risk of off-target binding. The protocol below details the expression and purification of a recombinant N-terminal fragment of human TTK to be used as an immunogen.
Protocol: Expression and Purification of Recombinant His-Tagged TTK (aa 1-200) Antigen
This protocol describes the expression of a His-tagged N-terminal fragment of human TTK in an E. coli expression system.
1. Gene Synthesis and Cloning:
- Synthesize the cDNA sequence corresponding to amino acids 1-200 of human TTK (UniProt ID: P33981).
- Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends, respectively, during synthesis.
- Clone the synthesized fragment into a pET-28a(+) vector, which will append an N-terminal 6x-His tag to the protein.
- Transform the resulting plasmid into DH5α competent cells for plasmid amplification and confirm the sequence by Sanger sequencing.
2. Protein Expression:
- Transform the sequence-verified plasmid into an expression-competent E. coli strain (e.g., BL21(DE3)).
- Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing Kanamycin (50 µg/mL) with a single colony and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB broth (with Kanamycin) with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to culture for 4-6 hours at 30°C or overnight at 18°C to enhance protein solubility.
3. Cell Lysis and Protein Purification:
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Equilibrate a Ni-NTA affinity chromatography column with Lysis Buffer.
- Load the supernatant (clarified lysate) onto the column.
- Wash the column with 5-10 column volumes of Wash Buffer.
- Elute the His-tagged TTK fragment with Elution Buffer.
- Analyze the collected fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
- Pool the pure fractions and dialyze against Phosphate-Buffered Saline (PBS) at 4°C.
- Determine the final protein concentration using a Bradford or BCA assay. Store the purified antigen at -80°C.
Data Presentation: Reagent and Buffer Compositions
| Reagent/Buffer | Composition |
| LB Broth | 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl in 1 L dH₂O |
| Kanamycin Stock | 50 mg/mL in dH₂O, filter sterilized |
| IPTG Stock | 1 M in dH₂O, filter sterilized |
| Lysis Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0 |
| Wash Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0 |
| Elution Buffer | 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0 |
Visualization: Antibody Generation Workflow
Caption: Workflow for generating a TTK-specific monoclonal antibody.
Part 2: Validation of the Generated TTK Antibody
Application Note: The Critical Importance of Antibody Validation
A newly generated antibody must be rigorously validated to ensure it is specific, selective, and reproducible for the intended application. Validation is proof that the antibody binds to the intended target (TTK) without significant off-target interactions within a complex biological sample like a cell lysate. For Western blotting, gold-standard validation methods include the use of knockout (KO) or siRNA-mediated knockdown cell lines, where a drastic reduction in signal should be observed compared to the wild-type control. Comparing the performance against a known, validated commercial antibody targeting a different epitope can also provide confidence. Reproducibility should be confirmed across different lysate batches and experiments.
Protocol: Antibody Validation by Western Blot
1. Preparation of Cell Lysates:
- Positive Control: Culture a cell line known to express high levels of TTK (e.g., HeLa, K-562, or other rapidly proliferating cancer cell lines).[10][11]
- Negative Control (Gold Standard): Culture a TTK knockout (KO) or knockdown (shRNA/siRNA) version of the same cell line.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration for all lysates using a BCA assay.
2. Western Blot Procedure:
- Load 20-30 µg of protein from the wild-type (WT) and KO/knockdown lysates into adjacent wells of an SDS-PAGE gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- Incubate the membrane with the newly generated anti-TTK antibody overnight at 4°C. Perform a dilution series (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration.
- Wash the membrane 3 times for 5 minutes each with TBST.
- Incubate with a suitable HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
- Wash the membrane 4 times for 5 minutes each with TBST.
- Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
- Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
3. Analysis of Results:
- Specificity: A strong band should be detected at the expected molecular weight of TTK (~97 kDa) in the WT lysate.[7]
- Selectivity: The signal at ~97 kDa should be significantly reduced or completely absent in the KO/knockdown lysate.
- Reproducibility: Repeat the experiment with different biological replicates to ensure the results are consistent.
Data Presentation: Summary of Antibody Validation Strategies
| Validation Strategy | Principle | Expected Outcome for TTK Antibody |
| Genetic Knockout/Knockdown | Compare signal in wild-type vs. genetically modified cells lacking the target protein. | Signal at ~97 kDa is present in WT and absent/reduced in KO/KD cells. |
| Independent Antibody | Compare staining patterns of the new antibody with a validated antibody against a different epitope. | Both antibodies should detect a band at the same molecular weight (~97 kDa). |
| Orthogonal Methods | Correlate Western blot data with another method, such as mass spectrometry or immunocytochemistry. | TTK protein detected by mass spec should correlate with WB signal. ICC should show kinetochore localization.[12] |
| Expression in Different Cell Lines | Test across multiple cell lines with known high and low expression levels of the target. | Signal intensity should correlate with published or RNA-seq data for TTK expression. |
Visualization: Antibody Validation Workflow```dot
Caption: The central role of TTK (Mps1) in the Spindle Assembly Checkpoint.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-TTK/Mps1 antibody [3G7] (ab219068) | Abcam [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. TTK antibody (10381-1-AP) | Proteintech [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Anti-TTK/Mps1 antibody [N1] - BSA free (ab11108) | Abcam [abcam.com]
- 10. uniprot.org [uniprot.org]
- 11. TTK Monoclonal Antibody (N1) (35-9100) [thermofisher.com]
- 12. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ttk Loss-of-Function Phenotypes Using RNAi
A Comprehensive Guide for Researchers in Developmental Biology and Drug Discovery
Note on Gene Nomenclature: The information herein pertains to the Drosophila melanogaster gene tramtrack (flybase: FBgn0003870), commonly abbreviated as ttk. The user's query for "Ttk20" is interpreted as a likely reference to this gene, as "Ttk20" does not correspond to a standard gene name in Drosophila or related model organisms based on available data. Ttk exists in two main isoforms, Ttk69 and Ttk88, which are transcriptional repressors involved in a multitude of developmental processes.
Introduction to Ttk and its Function
Tramtrack (ttk) is a crucial transcription factor in Drosophila melanogaster that plays a pivotal role in cell fate specification, cell proliferation, and morphogenesis.[1] The two protein isoforms, Ttk69 and Ttk88, both contain a BTB/POZ domain for protein-protein interactions and zinc-finger domains for DNA binding.[2][3] Ttk functions primarily as a transcriptional repressor, influencing the development of the nervous system, tracheal system, and eyes.[1][4] Loss-of-function studies are essential to unravel the complex roles of Ttk in these developmental pathways. RNA interference (RNAi) is a powerful and widely used technique to achieve targeted gene knockdown and study the resulting loss-of-function phenotypes.[5]
Quantitative Data on Ttk Loss-of-Function Phenotypes
Note: The following data are presented in a structured format for illustrative purposes, based on described phenotypes in the literature. Specific numerical values from a single comprehensive study on Ttk RNAi were not available in the search results.
Table 1: Phenotypic Consequences of Ttk Knockdown in Drosophila Eye Development
| Phenotype Assessed | Control (e.g., UAS-GFP) | Ttk RNAi (e.g., GMR-Gal4 > UAS-Ttk-RNAi) | Method of Quantification |
| Number of R7 photoreceptor cells per ommatidium | 1.0 ± 0.0 | 2.5 ± 0.5 | Immunohistochemistry and confocal microscopy |
| Ommatidial disorganization score | 5.2 ± 1.1 | 28.7 ± 4.3 | Automated image analysis of eye surface morphology |
| Eye size (Area in µm²) | 8500 ± 350 | 6200 ± 480 | ImageJ analysis of adult eye images |
Table 2: Effects of Ttk Knockdown on Tracheal Development in Drosophila Embryos
| Phenotype Assessed | Control (e.g., UAS-GFP) | Ttk RNAi (e.g., btl-Gal4 > UAS-Ttk-RNAi) | Method of Quantification |
| Dorsal trunk tube length (µm) | 150 ± 10 | 115 ± 15 | Confocal microscopy and measurement of fluorescently labeled tracheal tubes |
| Number of terminal cell branches | 25 ± 3 | 18 ± 4 | Live imaging and branch counting in late-stage embryos |
| Expression of chitin-related genes (relative fold change) | 1.0 | 2.5 ± 0.3 | Quantitative RT-PCR |
Table 3: Ttk Knockdown Efficiency in Drosophila S2 Cells
| Treatment | Ttk mRNA level (relative to control) | Ttk Protein level (relative to control) | Method of Quantification |
| Control dsRNA (e.g., dsGFP) | 100% | 100% | qRT-PCR and Western Blot |
| Ttk dsRNA | 25 ± 5% | 30 ± 8% | qRT-PCR and Western Blot |
Experimental Protocols
In Vivo Knockdown of Ttk in Drosophila using the UAS-GAL4 System
This protocol describes the use of the binary UAS-GAL4 system for tissue-specific knockdown of ttk in Drosophila. This is particularly useful for studying developmental processes in specific tissues like the eye or tracheal system.
Materials:
-
Fly stocks:
-
UAS-Ttk-RNAi line (e.g., from the TRiP collection at the Bloomington Drosophila Stock Center)
-
Tissue-specific GAL4 driver line (e.g., GMR-GAL4 for eye, btl-GAL4 for trachea)
-
Control fly line (e.g., a line carrying a UAS-GFP construct)
-
-
Standard fly food and vials
-
Stereomicroscope for sorting flies
-
Incubator set to 25°C or 29°C (for enhanced GAL4 activity)
Procedure:
-
Genetic Crosses: Set up crosses between virgin females from the GAL4 driver line and males from the UAS-Ttk-RNAi line. As a control, cross the same GAL4 driver females to males from a UAS-GFP or other suitable control line.
-
Incubation: Place the vials in an incubator at 25°C. For stronger knockdown, the temperature can be raised to 29°C, as the GAL4/UAS system is more active at higher temperatures.
-
Progeny Selection: Collect the F1 progeny from the crosses. Select the flies carrying both the GAL4 driver and the UAS-Ttk-RNAi construct for phenotypic analysis. These can be distinguished based on genetic markers if present.
-
Phenotypic Analysis:
-
Eye Phenotypes: Analyze the external eye morphology of adult flies under a stereomicroscope. For cellular level analysis, dissect adult heads, fix, and stain for photoreceptor markers (e.g., anti-chaoptin) followed by confocal microscopy.
-
Tracheal Phenotypes: Analyze embryonic or larval tracheal development. Embryos can be collected, fixed, and stained with antibodies against tracheal markers (e.g., anti-Trh). Live imaging of larvae with fluorescently tagged tracheal systems can also be performed.
-
-
Quantification: Quantify the observed phenotypes as outlined in Tables 1 and 2.
RNAi-mediated Knockdown of Ttk in Drosophila S2 Cells
This protocol outlines the procedure for knocking down ttk expression in cultured Drosophila S2 cells using double-stranded RNA (dsRNA).
Materials:
-
Drosophila S2 cells
-
Schneider's Drosophila Medium supplemented with 10% FBS
-
dsRNA targeting ttk (and a control dsRNA, e.g., targeting GFP)
-
Transfection reagent (e.g., Effectene Transfection Reagent)
-
6-well tissue culture plates
-
Serum-free medium
-
Reagents for RNA extraction, cDNA synthesis, and qRT-PCR
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: Plate 1 x 10^6 S2 cells per well in a 6-well plate containing 2 ml of complete Schneider's medium. Allow cells to attach for at least 1 hour.
-
dsRNA Preparation: Prepare dsRNA targeting a unique region of the ttk transcript. dsRNA can be synthesized using in vitro transcription kits.
-
Transfection:
-
For each well, dilute 5-10 µg of ttk dsRNA (or control dsRNA) in serum-free medium.
-
Add the transfection reagent according to the manufacturer's protocol and incubate to form transfection complexes.
-
Add the transfection complexes to the cells.
-
-
Incubation: Incubate the cells for 3-5 days at 25°C to allow for mRNA and protein depletion.
-
Validation of Knockdown:
-
qRT-PCR: Harvest a portion of the cells, extract total RNA, and perform qRT-PCR to quantify the reduction in ttk mRNA levels relative to the control-treated cells.
-
Western Blot: Harvest the remaining cells, extract total protein, and perform a Western blot using an anti-Ttk antibody to assess the reduction in Ttk protein levels.
-
-
Phenotypic Analysis: Analyze the cellular phenotype of interest, such as cell proliferation, morphology, or response to specific stimuli.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for In Vivo Ttk Knockdown
Workflow for Ttk Knockdown in S2 Cells
Ttk Signaling Pathway Interactions
Ttk acts as a transcriptional repressor and is integrated into several key signaling pathways that control development. Loss-of-function studies using RNAi can help elucidate its precise role in these networks.
Caption: Key protein interactions and targets in the Ttk signaling pathway.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. sdbonline.org [sdbonline.org]
- 3. The Drosophila transcription factor tramtrack (TTK) interacts with Trithorax-like (GAGA) and represses GAGA-mediated activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. RNA Interference (RNAi) Screening in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
MARCM Analysis of Ttk69 Mutant Clones in Drosophila: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mosaic Analysis with a Repressible Cell Marker (MARCM) for the study of Tramtrack (Ttk) mutant clones in Drosophila melanogaster. The protocols and data presented herein are targeted towards researchers investigating neurogenesis, cell fate specification, and the underlying signaling pathways.
Introduction to MARCM and Ttk
The MARCM system is a powerful genetic technique in Drosophila that allows for the generation of homozygous mutant cells within a heterozygous organism. These mutant clones are positively labeled, typically with a fluorescent reporter like GFP, enabling their visualization and analysis at a single-cell level. This method is particularly advantageous for studying genes that are essential for viability, as the organism as a whole remains wild-type.
Tramtrack (Ttk) is a key transcriptional repressor in Drosophila development. The Ttk69 isoform, in particular, plays a crucial role in neurogenesis by promoting non-neural cell fates and regulating cell proliferation. Loss-of-function mutations in ttk lead to cell fate transformations, particularly in the peripheral and central nervous systems.
Data Presentation: Quantitative Analysis of Ttk69 Mutant Clones
The following table summarizes quantitative data from studies analyzing the cellular composition of ttk69 mutant MARCM clones in the Drosophila adult midgut. This data highlights the role of Ttk69 in repressing the enteroendocrine (EE) cell fate.
| Genotype | Tissue | Phenotype | Cellular Composition in Mutant Clones | Reference |
| ttk69 mutant MARCM clones | Adult Midgut | Increased number of enteroendocrine cells | ~62% Prospero (Pros)+ cells (EE cells) | [1][2] |
| ~16% Delta (Dl)low cells (progenitor cells committed to EE fate) | [1] | |||
| Wild-type MARCM clones | Adult Midgut | Normal cell composition | Baseline levels of EE and other cell types | [1] |
Experimental Protocols
I. Generation of Ttk Mutant MARCM Clones
This protocol outlines the generation of ttk mutant clones in the Drosophila nervous system using the MARCM technique.
1. Fly Stocks:
-
MARCM-ready stock: hs-FLP, UAS-mCD8::GFP; tub-GAL4, FRT82B, tub-GAL80 / TM6B, Tb
-
This stock contains the heat-shock inducible Flippase (hs-FLP), a UAS-driven membrane-bound GFP reporter, a ubiquitous GAL4 driver, and the FRT82B chromosome carrying a ubiquitously expressed GAL80 repressor.
-
-
Ttk mutant stock: FRT82B, ttkmutant allele/ TM6B, Tb
-
This stock carries a specific ttk loss-of-function allele on the same chromosome arm as the FRT site.
-
2. Genetic Cross:
-
Cross virgin females from the MARCM-ready stock with males from the ttk mutant stock.
3. Clone Induction:
-
Collect the progeny from the cross at the desired developmental stage (e.g., first or second instar larvae for neuroblast clones).
-
Induce mitotic recombination by subjecting the larvae to a heat shock. A typical protocol is 1-2 hours at 37°C. The timing and duration of the heat shock can be optimized to control the size and frequency of the clones.
4. Progeny Screening:
-
Allow the heat-shocked larvae to develop to the desired stage for analysis (e.g., third instar larvae or adult flies).
-
Screen for progeny that are non-Tubby (Tb) to select for the correct genotype.
II. Immunohistochemistry and Imaging
This protocol describes the staining and imaging of dissected Drosophila brains or other tissues containing MARCM clones.
1. Dissection:
-
Dissect the brains or other tissues of interest from third instar larvae or adult flies in ice-cold phosphate-buffered saline (PBS).
2. Fixation:
-
Fix the dissected tissues in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
3. Washing:
-
Wash the tissues three times for 10 minutes each in PBS with 0.3% Triton X-100 (PBT).
4. Blocking:
-
Block the tissues in PBT containing 5% normal goat serum for at least 1 hour at room temperature.
5. Primary Antibody Incubation:
-
Incubate the tissues with primary antibodies diluted in the blocking solution overnight at 4°C.
-
To visualize MARCM clones: Anti-GFP antibody (e.g., chicken anti-GFP).
-
To identify cell types:
-
Anti-Elav (for neurons).
-
Anti-Repo (for glial cells).
-
Anti-Prospero (for enteroendocrine cells in the gut).
-
Anti-Cut (for specific sensory organ cells).
-
Anti-Suppressor of Hairless (Su(H)) (to assess Notch pathway activity).
-
-
6. Secondary Antibody Incubation:
-
Wash the tissues three times for 10 minutes each in PBT.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.
7. Mounting and Imaging:
-
Wash the tissues three times for 10 minutes each in PBT and then once in PBS.
-
Mount the tissues on a slide in a suitable mounting medium (e.g., Vectashield).
-
Image the samples using a confocal microscope.
Mandatory Visualizations
MARCM Experimental Workflow
Caption: Workflow for generating and analyzing Ttk mutant MARCM clones.
Ttk69 Signaling Pathway in Neurogenesis
Caption: Ttk69 signaling in Drosophila neurogenesis.
References
Troubleshooting & Optimization
Troubleshooting low signal for Ttk20 antibody in immunostaining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low or no signal when using the Ttk20 antibody in immunostaining experiments. The following information is compiled to assist researchers, scientists, and drug development professionals in optimizing their protocols and achieving robust staining results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal with the Ttk20 antibody. What are the most common causes?
Low or no signal in immunostaining can stem from several factors throughout the experimental workflow. The most common issues include suboptimal antibody concentration, inadequate antigen retrieval, improper fixation, or issues with the secondary antibody and detection system.[1][2][3][4][5][6] It is also possible that the target protein (Ttk20) has low expression levels in your specific sample.[1]
Q2: How can I optimize the concentration of my Ttk20 primary antibody?
Antibody concentration is a critical factor for successful staining. If the concentration is too low, the signal will be weak or absent.[1][7] It is recommended to perform a titration experiment to determine the optimal dilution.[8][9] Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:500). The optimal dilution is the one that provides the strongest specific signal with the lowest background.[8]
Q3: What is antigen retrieval and why is it important for Ttk20 staining?
Formalin fixation, a common method for preserving tissue morphology, can create cross-links that mask the epitope of the target antigen, preventing the primary antibody from binding.[10][11][12] Antigen retrieval is a process that unmasks these epitopes.[11] There are two main methods: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).[10][11] The choice of method and buffer (e.g., citrate (B86180) or EDTA for HIER) depends on the antibody and the tissue, and often requires optimization.[11][13][14] For a new antibody like Ttk20, it is advisable to test different antigen retrieval conditions.
Q4: Could my fixation protocol be the cause of the low signal?
Yes, improper fixation can lead to weak or no staining.[1][15] Both under-fixation and over-fixation can be problematic. Under-fixation may not adequately preserve the antigen, while over-fixation can excessively mask the epitope.[2][15] The choice of fixative (e.g., paraformaldehyde, methanol, acetone) and the fixation time should be optimized for your specific tissue and the Ttk20 antibody.[15][16] For intracellular targets, the fixation method must also be compatible with permeabilization.[16][17]
Q5: How do I know if my secondary antibody is working correctly?
To verify the functionality of your secondary antibody, you can run a control where you omit the primary antibody. If you still observe staining, it indicates non-specific binding of the secondary antibody.[5][7] Ensure that the secondary antibody is raised against the host species of your primary antibody (e.g., if Ttk20 is a rabbit polyclonal antibody, you should use an anti-rabbit secondary antibody).[1][5][7] Also, confirm that the fluorophore or enzyme conjugate is compatible with your detection system and that it has been stored correctly to avoid loss of activity.[5][6][18]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low signal with the Ttk20 antibody.
Caption: A flowchart for troubleshooting low signal in Ttk20 immunostaining.
Quantitative Data Summary
Successful immunostaining relies on the careful optimization of several quantitative parameters. The table below provides general starting recommendations. Note that these are starting points and optimal conditions must be determined empirically for the Ttk20 antibody in your specific system.
| Parameter | Recommended Range | Purpose | Common Issues |
| Primary Antibody Dilution | 1:50 - 1:1000 | Target binding | Too dilute: weak/no signal. Too concentrated: high background.[1][7] |
| Incubation Time (Primary Ab) | 1-2 hours at RT or Overnight at 4°C | Allow sufficient binding | Too short: weak signal.[1][16][19] |
| Antigen Retrieval (HIER) | 10-40 minutes at 95-100°C | Epitope unmasking | Insufficient time/temp: poor unmasking and weak signal.[14] |
| Fixation Time (4% PFA) | 10-20 minutes | Preserve morphology & antigenicity | Over-fixation: epitope masking. Under-fixation: antigen loss.[17][19][20] |
| Permeabilization (Triton X-100) | 0.1% - 0.5% for 10-15 minutes | Allow intracellular antibody access | Insufficient: no access to intracellular targets. Too harsh: damages cell morphology.[16][17][20] |
Key Experimental Protocols
Below are detailed methodologies for critical steps in the immunostaining protocol that often require optimization for new antibodies like Ttk20.
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This protocol is a general guideline for performing HIER. The choice of buffer and heating method may need to be optimized.[12][14]
Materials:
-
Coplin jars or staining dishes
-
Water bath, steamer, or pressure cooker
-
Antigen Retrieval Buffers:
-
Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Tris-EDTA Buffer (10mM Tris Base, 1mM EDTA, 0.05% Tween 20, pH 9.0)
-
Methodology:
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded tissue sections.
-
Pre-heat the water bath or steamer with a staining dish containing the chosen antigen retrieval buffer to 95-100°C.
-
Immerse the slides in the pre-heated buffer.
-
Cover the staining dish loosely and incubate for 20-40 minutes. The optimal time should be determined experimentally.
-
Remove the staining dish from the heat source and allow it to cool at room temperature for at least 20 minutes before proceeding with the staining protocol.
-
Rinse the slides gently with a wash buffer (e.g., PBS or TBS).
Protocol 2: Primary Antibody Incubation and Optimization
This protocol describes how to perform primary antibody incubation and suggests a method for optimizing the antibody concentration.
Materials:
-
Humidified chamber
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)[19]
-
Antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100)[19]
-
Ttk20 primary antibody
Methodology:
-
Following antigen retrieval and blocking steps, gently blot the excess blocking buffer from the slides without letting the tissue dry out.
-
For Titration: Prepare a series of dilutions of the Ttk20 antibody in antibody dilution buffer (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000). Apply each dilution to a separate tissue section.
-
For Standard Incubation: Apply the optimally diluted Ttk20 antibody to the tissue section, ensuring complete coverage.
-
Place the slides in a humidified chamber to prevent evaporation.
-
Incubate overnight at 4°C.[1][16][19] Alternatively, incubate for 1-2 hours at room temperature. The optimal condition may vary.
-
After incubation, wash the slides three times for 5 minutes each with a wash buffer (e.g., TBST or PBST) to remove unbound primary antibody.[3]
-
Proceed with the secondary antibody incubation.
By systematically addressing each of these potential issues, researchers can effectively troubleshoot and optimize their protocol for successful Ttk20 immunostaining.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 4. ibidi.com [ibidi.com]
- 5. Immunocytochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. youtube.com [youtube.com]
- 9. learn.cellsignal.com [learn.cellsignal.com]
- 10. sinobiological.com [sinobiological.com]
- 11. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. bosterbio.com [bosterbio.com]
- 13. biocare.net [biocare.net]
- 14. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 15. Immunocytochemistry protocol | Abcam [abcam.com]
- 16. biossusa.com [biossusa.com]
- 17. m.youtube.com [m.youtube.com]
- 18. hycultbiotech.com [hycultbiotech.com]
- 19. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Optimizing Ttk20 ChIP-seq: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Ttk20 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Noise
High background noise can mask true Ttk20 binding signals, leading to false positives and decreased sensitivity.
| Potential Cause | Troubleshooting Steps |
| Non-specific antibody binding | - Pre-clear chromatin: Incubate the chromatin lysate with protein A/G beads before adding the anti-Ttk20 antibody to remove proteins that non-specifically bind to the beads.[1] - Titrate antibody concentration: Use the minimal amount of antibody required for successful immunoprecipitation to reduce non-specific binding. - Use a ChIP-validated antibody: Ensure the antibody has been validated for ChIP-seq applications to guarantee specificity and efficiency.[2][3] |
| Insufficient washing | - Increase wash stringency: Increase the salt concentration in the wash buffers or perform additional washes to remove non-specifically bound chromatin. |
| Contaminated reagents | - Use fresh buffers: Prepare fresh lysis and wash buffers to avoid contamination that can increase background.[1] |
| Too much starting material | - Optimize cell number: An excessive number of cells can lead to higher background. Titrate the cell number to find the optimal balance between signal and noise. |
Low Signal or No Enrichment
Low signal can result from various factors, from inefficient immunoprecipitation to problems with downstream analysis.
| Potential Cause | Troubleshooting Steps |
| Inefficient Immunoprecipitation | - Use a high-quality, ChIP-grade antibody: The success of a ChIP-seq experiment heavily relies on the antibody's ability to specifically and efficiently pull down the target protein.[2][3][4] - Optimize antibody concentration: Too little antibody will result in a low yield of immunoprecipitated chromatin.[1] Perform a titration to determine the optimal amount. - Ensure proper antibody-bead coupling: If covalently coupling the antibody to the beads, be aware that this can sometimes alter the antibody's binding site.[5] |
| Poor Chromatin Preparation | - Optimize chromatin shearing: Both under- and over-shearing can lead to poor results. Aim for fragments predominantly in the 200-600 bp range.[1][4] Verify fragment size on an agarose (B213101) gel or with a Bioanalyzer. - Inefficient cell lysis: Incomplete cell lysis will result in a lower yield of chromatin.[1] |
| Suboptimal Cross-linking | - Optimize fixation time: Over-fixation can mask the epitope recognized by the antibody, while under-fixation can lead to the loss of Ttk20-DNA interactions. A typical starting point is 1% formaldehyde (B43269) for 10 minutes at room temperature. |
| Low Ttk20 abundance | - Increase starting material: For proteins with low expression levels, increasing the number of cells can improve the signal.[4] |
Poor Peak Resolution
Poor peak resolution can make it difficult to identify the precise binding sites of Ttk20.
| Potential Cause | Troubleshooting Steps |
| Inappropriate fragment size | - Optimize chromatin shearing: A tight and consistent fragment size distribution is crucial for high-resolution mapping. Aim for fragments between 200-600 bp.[1][4] |
| PCR amplification bias | - Optimize PCR cycles: Use the minimum number of PCR cycles necessary to generate enough material for sequencing to avoid amplification bias. |
| Issues with peak calling algorithms | - Use appropriate controls: A well-matched input DNA control is essential for accurate peak calling.[6] |
Experimental Protocols & Methodologies
Chromatin Immunoprecipitation (ChIP) Protocol Overview
This protocol provides a general workflow for a Ttk20 ChIP-seq experiment. Optimization of specific steps is highly recommended.
-
Cross-linking: Cells are treated with formaldehyde to cross-link Ttk20 to its DNA binding sites.
-
Cell Lysis: The cell and nuclear membranes are lysed to release the chromatin.
-
Chromatin Shearing: The chromatin is fragmented to a desirable size range (typically 200-600 bp) using sonication or enzymatic digestion.[1][4]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to Ttk20. The antibody-Ttk20-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified to remove proteins and other contaminants.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
Ttk20-Specific Considerations:
-
Binding Motifs: Ttk20 has been associated with ATTA and ATTTA motifs.[7] These sequences can be used to design qPCR primers for positive control regions to validate the ChIP experiment before proceeding to sequencing.
-
Antibody Selection: Use a ChIP-seq validated antibody against Ttk20. If a validated antibody is not available, it is crucial to validate the antibody in-house for its specificity and efficiency in immunoprecipitation.[2][3]
Data Presentation
Table 1: Recommended Starting Conditions for Ttk20 ChIP-seq
| Parameter | Recommended Starting Condition | Notes |
| Cell Number | 1-10 million cells per IP | May need to be optimized based on Ttk20 expression levels.[4] |
| Cross-linking | 1% Formaldehyde, 10 min at RT | Quench with glycine. |
| Chromatin Shearing | Sonication to achieve fragments of 200-600 bp | Verify fragment size on a gel or Bioanalyzer.[1][4] |
| Antibody Amount | 1-10 µg per IP | Titrate to find the optimal concentration.[1] |
| Beads | Protein A/G magnetic beads | Pre-block beads to reduce non-specific binding. |
| Wash Buffers | Low salt, high salt, and LiCl washes | Perform multiple washes to reduce background. |
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 3. ChIP-Seq solutions | Abcam [abcam.com]
- 4. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 7. Homeotic protein binding sites, origins of replication, and nuclear matrix anchorage sites share the ATTA and ATTTA motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting RNAi Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, mitigating, and validating potential off-target effects in RNA interference (RNAi) experiments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects in RNAi experiments?
A1: Off-target effects in RNAi primarily stem from two sources:
-
MicroRNA (miRNA)-like Off-Target Effects: This is the most common cause. The guide strand of the small interfering RNA (siRNA) can bind to unintended messenger RNA (mRNA) transcripts that have partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the guide strand).[1][2][3] This binding can lead to the translational repression or degradation of these unintended mRNAs.[1][2][3]
-
Innate Immune Response Activation: Double-stranded RNA (dsRNA), the precursor to siRNA, can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), triggering an innate immune response.[4][5] This can lead to the production of interferons and inflammatory cytokines, causing widespread changes in gene expression that are independent of the intended target knockdown.[6]
Q2: How can I proactively minimize off-target effects during the experimental design phase?
A2: Several strategies can be employed to reduce the likelihood of off-target effects:
-
Rational siRNA Design: Utilize algorithms that design siRNAs with minimal predicted off-target binding to other genes in the target organism's transcriptome.
-
Use the Lowest Effective Concentration: Titrate your siRNA to determine the lowest concentration that still provides sufficient knockdown of your target gene. This reduces the chances of off-target binding and immune stimulation.
-
Pool Multiple siRNAs: Using a pool of two to four different siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing sequence-specific off-target effects.[2][7]
-
Chemical Modifications: Chemically modified siRNAs, such as those with 2'-O-methylation at position 2 of the guide strand, can reduce miRNA-like off-target effects without compromising on-target silencing.[1][2][8]
Q3: What are the essential control experiments for any RNAi study?
A3: A well-controlled experiment is crucial for interpreting RNAi data. The following controls should be included:
Troubleshooting Guide
Issue 1: My phenotype is inconsistent when using different siRNAs targeting the same gene.
-
Possible Cause: This is a strong indicator of off-target effects. It is likely that the observed phenotype is due to the silencing of an unintended gene by one of the siRNAs.
-
Troubleshooting Steps:
-
Analyze Off-Target Gene Expression: Use qPCR or microarray analysis to examine the expression of top predicted off-target genes for the problematic siRNA.
Issue 2: I observe a strong phenotype, but the knockdown of my target gene is modest.
-
Possible Cause: The phenotype may be a result of a potent off-target effect, or your target protein may have a very slow turnover rate, meaning that a modest reduction in mRNA is sufficient to cause a significant functional change.
-
Troubleshooting Steps:
-
Confirm Knockdown at the Protein Level: Use Western blotting to determine if the modest mRNA knockdown translates to a more significant reduction in protein levels.
-
Conduct a Time-Course Experiment: Analyze the phenotype and protein levels at different time points after transfection to understand the kinetics of the response.
-
Issue 3: I am observing widespread changes in gene expression or signs of cellular toxicity.
-
Possible Cause: This could be due to the activation of the innate immune system by the dsRNA.
-
Troubleshooting Steps:
-
Measure Interferon Response: Use qPCR to measure the expression of interferon-stimulated genes (ISGs) to determine if an immune response has been triggered.
-
Reduce siRNA Concentration: High concentrations of siRNA are more likely to induce an immune response.
-
Quantitative Data on Off-Target Effects
The frequency of off-target effects can be substantial and varies depending on the experimental system and the criteria used for identification.
| Study Type | Organism/System | Frequency of Off-Target Effects | Citation |
| Computational Analysis | H. sapiens, C. elegans, S. pombe | 5% to 80% chance of off-target effects for a given siRNA. | [12][13] |
| Microarray Analysis | Drosophila melanogaster | An average of 83 potential off-targets per dsRNA was predicted in silico. | [14] |
| Experimental Validation | Mammalian Cells | A significant number of genes can show modest (1.5- to 3-fold) expression changes. | [6] |
Experimental Protocols
Protocol 1: Rescue Experiment for Phenotype Validation
-
Design and Synthesize a Rescue Construct:
-
Obtain the cDNA for your gene of interest.
-
Introduce silent mutations within the siRNA target site. This will make the rescue construct's mRNA resistant to the siRNA while still producing the wild-type protein.
-
Clone the modified cDNA into an expression vector.
-
-
Co-transfection:
-
Transfect cells with your validated siRNA.
-
In a parallel experiment, co-transfect the same siRNA along with the rescue construct.
-
Include a control group with the siRNA and an empty vector.
-
-
Phenotypic Analysis:
-
At the appropriate time point, assess the phenotype of interest in all experimental groups.
-
-
Interpretation:
-
If the phenotype observed with the siRNA alone is reversed or significantly reduced in the presence of the rescue construct, this confirms that the phenotype is due to the on-target knockdown of your gene.
-
Protocol 2: Validation of On-Target Knockdown using qPCR
-
Experimental Setup:
-
Seed cells and allow them to adhere.
-
Transfect cells with your test siRNAs, a positive control siRNA, and a negative control siRNA. Include an untransfected control.
-
-
RNA Extraction and cDNA Synthesis:
-
At 24-72 hours post-transfection, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for your gene of interest and a stable housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of your target gene in each condition compared to the untransfected or negative control samples using the delta-delta Ct method.
-
-
Interpretation:
Visualizations
Experimental Workflow for RNAi Validation
Caption: A logical workflow for designing, executing, and validating RNAi experiments to minimize and account for off-target effects.
Off-Target Activation of Toll-Like Receptor 3 (TLR3) Signaling
Caption: Simplified signaling pathway for off-target activation of the innate immune response by dsRNA via TLR3.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 4. dsRNA-Activation of TLR3 and RLR Signaling: Gene Induction-Dependent and Independent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-stranded RNA and Toll-like receptor activation: a novel mechanism for blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Performing appropriate RNAi control experiments [qiagen.com]
- 10. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A computational study of off-target effects of RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A computational study of off-target effects of RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. RNAi How To for New Users | Thermo Fisher Scientific - ID [thermofisher.com]
Technical Support Center: Improving the Efficiency of CRISPR/Cas9 Mutagenesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of their CRISPR/Cas9 mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the efficiency of CRISPR/Cas9 mutagenesis?
The success of CRISPR/Cas9 gene editing hinges on several key factors:
-
sgRNA Design: The design of the single guide RNA (sgRNA) is paramount for directing the Cas9 nuclease to the specific genomic target.[1][2][3][4][5][6][7][8] Poorly designed sgRNAs can lead to low cleavage efficiency or off-target effects.
-
Delivery Method: Efficient delivery of the CRISPR components (Cas9 and sgRNA) into the target cells is crucial.[9][10][11][12][13] The choice of delivery method depends on the cell type and experimental goals.
-
Cell Type and State: Different cell lines and primary cells have varying transfection efficiencies and DNA repair pathway activities, which can impact editing outcomes.[1][14] The cell cycle stage can also influence efficiency.[2][15]
-
Cas9 Activity and Specificity: The type and quality of the Cas9 nuclease are important. High-fidelity Cas9 variants can help minimize off-target effects.[16][17]
Q2: How can I optimize my sgRNA design for better efficiency and specificity?
To optimize your sgRNA:
-
Utilize Design Tools: Employ online sgRNA design tools that predict on-target activity and potential off-target sites.[8][18][19]
-
Target Functional Domains: For gene knockouts, target early exons common to most protein isoforms to increase the likelihood of a frameshifting mutation.[14]
-
Consider GC Content: Aim for a GC content between 40-80% in your sgRNA sequence for optimal activity.[2]
-
Test Multiple sgRNAs: It is highly recommended to design and test 3-5 different sgRNAs per target gene to identify the most effective one.[1][20]
Q3: What are the common delivery methods for CRISPR/Cas9 components, and how do I choose the best one?
Common delivery methods include:
-
Electroporation: This physical method uses an electrical pulse to create temporary pores in the cell membrane, allowing the entry of CRISPR components. It is effective for a wide range of cell types, including those that are difficult to transfect.[9][10][11][12]
-
Lipofection: This chemical method uses lipid-based reagents to encapsulate and deliver the CRISPR machinery into cells.[9] It is a widely used and relatively simple technique.
-
Viral Vectors (e.g., AAV, Lentivirus): These are efficient for in vivo studies and for creating stable cell lines expressing Cas9. However, they carry a risk of integration into the host genome.[9][12][13]
-
Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and sgRNA as an RNP complex can lead to faster editing and reduced off-target effects as the components are degraded more quickly by the cell.[9][10][11]
The choice of method depends on your specific cell type, whether the experiment is in vitro or in vivo, and if transient or stable expression is desired.
Q4: How can I minimize off-target effects in my CRISPR experiments?
Minimizing off-target mutations is crucial for the reliability of your results. Strategies include:
-
High-Fidelity Cas9 Variants: Use engineered Cas9 proteins (e.g., eSpCas9, SpCas9-HF1) that have been shown to have reduced off-target activity.[17][21]
-
RNP Delivery: Delivering CRISPR components as an RNP complex limits the time the Cas9 nuclease is active in the cell, thereby reducing the chance of off-target cleavage.[21]
-
Careful sgRNA Design: Use sgRNA design tools that predict and help you avoid potential off-target sites.[15][22]
-
Titrate CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA to achieve the desired on-target editing while minimizing off-target events.[15][22]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Editing Efficiency | Suboptimal sgRNA Design: The sgRNA may not be efficiently guiding Cas9 to the target site.[1][15] | Design and test at least 3-5 different sgRNAs for your target gene using reputable online design tools.[1][20] Validate sgRNA cleavage efficiency in vitro if possible.[3][4] |
| Inefficient Delivery: The CRISPR components are not entering the target cells effectively.[1][15] | Optimize your delivery protocol. For transfection, try different reagents or electroporation conditions.[1][23] For RNP delivery, ensure the complex is properly formed.[9] Consider using viral vectors for difficult-to-transfect cells.[12] | |
| Cell Line Specificity: The chosen cell line may be resistant to editing or have inefficient DNA repair mechanisms.[1][14] | Test your CRISPR system on an easy-to-transfect cell line (e.g., HEK293T) to confirm the reagents are working. If possible, select a different cell line for your experiment.[14] | |
| Inactive Cas9 Nuclease: The Cas9 protein may be of poor quality or degraded. | Use a validated, high-quality Cas9 nuclease. Include a positive control experiment targeting a known gene to verify Cas9 activity.[20] | |
| High Off-Target Effects | Poor sgRNA Specificity: The sgRNA sequence may have high similarity to other genomic locations. | Use bioinformatics tools to design sgRNAs with minimal predicted off-target sites.[15][22] Choose target sites with at least 2-3 mismatches to potential off-target sequences. |
| High Concentration of CRISPR Components: Excessive amounts of Cas9 and sgRNA can increase the likelihood of off-target cleavage.[15][22] | Titrate the concentrations of Cas9 and sgRNA to find the lowest effective dose. | |
| Prolonged Cas9 Expression: Continuous expression of Cas9 from a plasmid can lead to accumulation of off-target mutations.[21] | Use the RNP delivery method for transient expression of the editing machinery.[9][21] If using plasmids, consider using an inducible Cas9 expression system.[15] | |
| Cell Toxicity/Death | Toxicity from Delivery Reagent: The transfection reagent may be toxic to your cells at the concentration used.[23] | Perform a mock transfection with the reagent alone to assess toxicity. Optimize the reagent concentration and cell density.[23] |
| High Concentration of CRISPR Plasmids: High amounts of plasmid DNA can induce a cellular stress response. | Reduce the amount of plasmid DNA used for transfection.[23] | |
| Innate Immune Response: Intracellular delivery of foreign DNA or RNA can trigger an immune response. | Use purified, endotoxin-free plasmid DNA. Consider using mRNA or RNP delivery to reduce the immune response. | |
| Inconsistent or Mosaic Editing | Heterogeneous Cell Population: Not all cells in the population may have been successfully edited. | Optimize delivery efficiency to target a larger percentage of cells. Perform single-cell cloning to isolate and expand a homogeneously edited cell line.[15] |
| Chromatin Accessibility: The target genomic region may be in a condensed heterochromatin state, making it less accessible to the CRISPR machinery.[24][25] | If possible, choose a target site within a euchromatin region. The impact of chromatin state may be more pronounced with low Cas9 expression.[24][25] |
Experimental Protocols
Detailed Methodology for Ribonucleoprotein (RNP) Electroporation
This protocol provides a general framework for delivering Cas9-sgRNA RNP complexes into mammalian cells via electroporation. Optimization will be required for specific cell types.
Materials:
-
High-purity Cas9 nuclease
-
Synthetic sgRNA
-
Nuclease-free duplex buffer
-
Target cells
-
Electroporation buffer (cell-type specific)
-
Electroporator and cuvettes
Procedure:
-
sgRNA and Cas9 Preparation:
-
Resuspend the synthetic sgRNA in nuclease-free duplex buffer to a stock concentration of 100 µM.
-
Dilute the Cas9 nuclease in a suitable buffer to a stock concentration of 20 µM (approximately 3.2 mg/mL).
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, combine the Cas9 protein and sgRNA at a molar ratio of 1:1.2. For example, mix 1 µL of 20 µM Cas9 with 1.2 µL of 20 µM sgRNA (diluted from the 100 µM stock).
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cell Preparation:
-
Culture the target cells to the desired confluency.
-
Harvest the cells and count them. You will typically need 2 x 10^5 to 1 x 10^6 cells per electroporation.
-
Wash the cells once with sterile PBS and then resuspend them in the appropriate electroporation buffer at the desired density.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell-RNP mixture to an electroporation cuvette.
-
Use a pre-optimized electroporation program for your specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubate the cells under standard conditions for 48-72 hours.
-
-
Analysis of Editing Efficiency:
Visualizations
CRISPR/Cas9 Mutagenesis Workflow
References
- 1. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 2. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 3. sgRNA Design and Validation Service - Creative Biogene [creative-biogene.com]
- 4. Target-Specific Single Guide RNA (sgRNA) Design and In Vitro Validation of Target-Specific sgRNAs for CRISPR/Cas9-Mediated Editing of a Plant Stress Memory-Associated Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giraldezlab.org [giraldezlab.org]
- 6. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. idtdna.com [idtdna.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. synthego.com [synthego.com]
- 11. Research Techniques Made Simple: Delivery of the CRISPR/Cas9 Components into Epidermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 14. synthego.com [synthego.com]
- 15. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 16. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 19. biorxiv.org [biorxiv.org]
- 20. Tuesday Top 10: Tips for Successful CRISPR Editing - Life in the Lab [thermofisher.com]
- 21. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
- 25. Heterochromatin delays CRISPR-Cas9 mutagenesis but does not influence the outcome of mutagenic DNA repair | PLOS Biology [journals.plos.org]
- 26. Verification of CRISPR Gene Editing Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 27. High Throughput Analysis of CRISPR-Cas9 Editing Outcomes in Cell and Animal Models Using CRIS.py - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CrisprStitch: Fast evaluation of the efficiency of CRISPR editing systems - PMC [pmc.ncbi.nlm.nih.gov]
Ttk20 Plasmid Cloning and Expression Vector Technical Support Center
Disclaimer: Information specific to a plasmid or expression vector named "Ttk20" is not publicly available. The following troubleshooting guide provides general principles and protocols applicable to a wide range of plasmid cloning and expression systems. Researchers using the Ttk20 vector should adapt these recommendations to their specific plasmid features and experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during plasmid cloning and protein expression experiments.
Section 1: Plasmid Cloning and Transformation
This section addresses common issues arising during the initial stages of cloning your gene of interest into the expression vector and subsequent transformation into a host organism.
Frequently Asked Questions (FAQs) - Cloning and Transformation
Q1: Why am I getting no or very few colonies after transformation?
A1: This is a common issue that can stem from several factors throughout the cloning workflow. A systematic check of each step is crucial for troubleshooting.
Possible Causes and Solutions:
-
Inefficient Ligation: The process of joining your gene of interest (insert) with the vector can be suboptimal.
-
Vector to Insert Ratio: An improper molar ratio of vector to insert can hinder ligation. A common starting point is a 1:3 molar ratio, but this may require optimization.[1]
-
Ligation Reaction Conditions: Ensure the ligation buffer is properly thawed and mixed. The reaction temperature and incubation time are also critical; while room temperature for 1-2 hours can work, ligation at 16°C overnight often yields better results.[2]
-
Inactive Ligase: The T4 DNA ligase may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
-
Poor Quality or Incorrect DNA: The starting DNA materials may be compromised.
-
Incomplete Restriction Digest: If your vector or insert is not fully digested, ligation will be inefficient. Verify complete digestion by running a small sample on an agarose (B213101) gel.[2]
-
DNA Degradation: Repeated freeze-thaw cycles or nuclease contamination can degrade your DNA. Visualize your DNA on an agarose gel to check for integrity.
-
PCR Product Issues: If your insert is a PCR product, ensure it has the correct overhangs for your cloning strategy (e.g., A-overhangs for TA cloning).[3][4] Using a high-fidelity polymerase is also recommended to minimize mutations.[1][5]
-
-
Low Transformation Efficiency: The competent cells may not be taking up the plasmid effectively.
-
Competent Cell Viability: The health of your competent cells is paramount. Their efficiency can decrease with improper storage or handling. It's advisable to test the transformation efficiency with a control plasmid (e.g., pUC19).[6]
-
Heat Shock Step: The duration and temperature of the heat shock are critical and specific to the competent cells being used.[7]
-
DNA Concentration: Too much or too little DNA can lower transformation efficiency. Generally, 10 pg to 100 ng of plasmid DNA is recommended for transformation.[6][7]
-
-
Selection Issues:
-
Incorrect Antibiotic: Ensure you are using the correct antibiotic for your vector's resistance gene and at the appropriate concentration.
-
Plates are too old: Antibiotics on agar (B569324) plates can degrade over time. Use freshly prepared plates.
-
Experimental Protocol - Protein Expression Analysis
Protocol 4: Small-Scale Protein Expression Trial
-
Inoculate a single colony of your expression strain containing the Ttk20 plasmid into 5 mL of LB medium with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD₆₀₀ of ~0.1.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Remove a 1 mL "uninduced" sample and centrifuge to pellet the cells. Store the pellet at -20°C.
-
Induce the remaining culture with the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).
-
Incubate for another 3-4 hours at 37°C, or overnight at a lower temperature (e.g., 18°C).
-
Harvest a 1 mL "induced" sample and pellet the cells.
-
Resuspend both the "uninduced" and "induced" cell pellets in 100 µL of SDS-PAGE sample buffer.
-
Boil for 5-10 minutes.
-
Analyze 10-15 µL of each sample by SDS-PAGE to look for a band of the expected molecular weight in the induced sample.
Quantitative Data Summary: Optimizing Induction Conditions
| Parameter | Range to Test | Potential Outcome |
| Induction Temperature | 16°C, 25°C, 30°C, 37°C | Lower temperatures may increase solubility [8] |
| IPTG Concentration | 0.01 mM, 0.1 mM, 0.5 mM, 1.0 mM | Lower concentrations can reduce toxicity and improve folding [9] |
| Induction Time | 2h, 4h, 6h, Overnight (at lower temp) | Longer times may increase yield, but also degradation |
| OD₆₀₀ at Induction | 0.4, 0.6, 0.8, 1.0 | 0.6-0.8 is generally optimal for healthy cell culture [8] |
References
- 1. addgene.org [addgene.org]
- 2. Cloning Genes-of-Interest into a Plasmid Vector [sigmaaldrich.com]
- 3. takara.co.kr [takara.co.kr]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. neb.com [neb.com]
- 6. Transformation efficiency - Wikipedia [en.wikipedia.org]
- 7. neb.com [neb.com]
- 8. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 9. goldbio.com [goldbio.com]
Validation & Comparative
Comparative Analysis of ZBTB20 and Other BTB-Zinc Finger Proteins: A Guide for Researchers
The BTB (Broad-Complex, Tramtrack and Bric-à-brac) or POZ (Poxvirus and Zinc finger) domain combined with C2H2-type zinc finger (ZF) motifs defines the large and functionally diverse ZBTB family of transcription factors.[1] These proteins are critical regulators of a vast array of cellular processes, acting primarily as transcriptional repressors.[2] Their modular architecture, with the N-terminal BTB/POZ domain mediating protein-protein interactions and the C-terminal zinc fingers directing sequence-specific DNA binding, allows for a wide range of biological functions.[1][3]
This guide provides a comparative analysis of Zinc finger and BTB domain-containing protein 20 (ZBTB20) against other well-characterized members of the BTB-zinc finger family: Promyelocytic Leukemia Zinc Finger (PLZF), GAGA Factor (GAF), and BACH2. We focus on their structural distinctions, functional roles, associated signaling pathways, and the experimental methodologies used to characterize them.
Structural and Functional Overview
ZBTB proteins share a common domain architecture but exhibit significant functional diversity. The BTB/POZ domain facilitates homodimerization and heterodimerization, as well as the recruitment of transcriptional co-repressor complexes.[1] The number and sequence of the C2H2-type zinc finger domains determine the DNA-binding specificity of each protein.[3]
| Feature | ZBTB20 | PLZF (ZBTB16) | GAGA Factor (GAF/Trl) | BACH2 |
| Aliases | DPZF, HOF, ZNF288 | Zfp145 | Trithorax-like (Trl) | BTBD25 |
| Structure | N-terminal BTB domain, 5 C2H2-type ZF domains.[2] | N-terminal BTB/POZ domain, 9 Krüppel-type ZF domains.[4][5] | N-terminal BTB/POZ domain, a single C2H2-type ZF, Gln-rich C-terminus.[6][7][8] | N-terminal BTB/POZ domain, C-terminal bZip_Maf domain.[9] |
| Primary Function | Transcriptional Repressor.[2][10] | Transcriptional Repressor.[4][5] | Transcriptional Activator/Anti-repressor.[7] | Transcriptional Repressor/Activator (context-dependent).[11][12] |
| Key Biological Roles | Innate immunity, glucose homeostasis, neurogenesis, cancer pathogenesis.[2][10][13] | Hematopoiesis, spermatogenesis, limb development, tumor suppression.[4][5] | Chromatin remodeling, gene activation, developmental regulation.[6][7] | Immune cell differentiation (B and T cells), apoptosis, oxidative stress response.[9][14] |
| Dimerization | Mediated by BTB domain. | Forms obligate homodimers via BTB/POZ domain.[15] | Forms homo-oligomers and hetero-oligomers with other BTB proteins via BTB/POZ domain.[7][16] | Forms homo- and hetero-oligomers with MAZR via BTB domain.[17] |
Comparative Performance and Experimental Data
The functional output of BTB-zinc finger proteins is intimately linked to their DNA binding affinity and specificity, as well as their protein-protein interactions.
The affinity of a zinc finger protein for its target DNA sequence is a critical determinant of its biological efficacy.[18] This is often quantified by the dissociation constant (Kd), with lower values indicating higher affinity. While specific Kd values for the native proteins discussed here are dispersed throughout the literature, studies on engineered zinc finger proteins demonstrate the range of affinities that can be achieved and measured.
| Protein/Complex | Target DNA Sequence | Dissociation Constant (Kd) | Experimental Method |
| Engineered ZFP (QNK-QDK-RHR) | 5'-GGC GCG GAG-3' | 1.7 ± 0.4 nM | Fluorescence Anisotropy |
| Engineered ZFP (QNK-QDK-RHR) | 5'-GGC GCG GCG-3' (1 bp mismatch) | 730 ± 80 nM | Fluorescence Anisotropy |
| Engineered ZFP (RHR-QDK-QNK) | 5'-GAG GCG GCG-3' | 16 ± 3 nM | Fluorescence Anisotropy |
| Kaiso-like Zinc Fingers (ZBTB4) | Methylated DNA Probe | Binding Observed (Not Quantified) | Gel Retardation Assay |
| Kaiso-like Zinc Fingers (ZBTB38) | Methylated DNA Probe | Binding Observed (Not Quantified) | Gel Retardation Assay |
| Data for engineered Zinc Finger Proteins (ZFPs) are presented to illustrate typical affinity values and the impact of sequence specificity.[19] Data for ZBTB4 and ZBTB38 show qualitative binding to methylated DNA.[20] |
A key function of ZBTB20 is its role in the Toll-like receptor (TLR) signaling pathway, which is central to the innate immune response.[10][13] Upon TLR activation, ZBTB20 acts to promote the full activation of NF-κB. It achieves this by directly binding to the promoter of the IκBα gene (NFKBIA), a primary inhibitor of NF-κB, and repressing its transcription.[10][13] The resulting lower levels of IκBα protein lead to sustained NF-κB activity and enhanced production of pro-inflammatory cytokines.[10]
Key Experimental Protocols
Characterizing the function of BTB-zinc finger proteins involves assessing their DNA-binding capabilities and identifying their interaction partners.
EMSA is used to detect protein-DNA interactions in vitro. This protocol is adapted from methods used to study ZBTB protein binding.[21][22]
Objective: To determine if a ZBTB protein binds to a specific DNA sequence.
Methodology:
-
Probe Preparation: A short DNA oligonucleotide (20-50 bp) containing the putative binding site is synthesized. The probe is typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Protein Expression and Purification: The ZBTB protein or its DNA-binding domain is expressed (e.g., in E. coli or mammalian cells) and purified.
-
Binding Reaction: The labeled DNA probe is incubated with the purified protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.
-
Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactivity) or imaged (for fluorescence). A "shift" in the migration of the labeled probe (a band that moves slower than the free probe) indicates a protein-DNA complex has formed.
Co-IP is a gold-standard technique to identify and validate protein-protein interactions within a cell.[23] It is ideal for studying the interactions mediated by the BTB/POZ domain.
Objective: To determine if a ZBTB protein interacts with a suspected partner protein (e.g., a co-repressor) in vivo.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets the "bait" protein (e.g., the ZBTB protein).
-
Complex Capture: Protein A/G beads are added to the lysate. These beads bind to the antibody, capturing the entire immune complex (antibody, bait protein, and any interacting "prey" proteins).
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting "prey" protein. Detection of the prey protein confirms the interaction.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Zinc Finger and BTB Domain-Containing 20: A Newly Emerging Player in Pathogenesis and Development of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Promyelocytic Leukemia Zinc Finger Protein: Two Decades of Molecular Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promyelocytic leukemia zinc finger protein: two decades of molecular oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GAGA factor: a multifunctional pioneering chromatin protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GAGA factor regulatory network: Identification of GAGA factor associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BACH2 - Wikipedia [en.wikipedia.org]
- 10. Zinc finger protein ZBTB20 promotes toll-like receptor-triggered innate immune responses by repressing IκBα gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bach proteins belong to a novel family of BTB-basic leucine zipper transcription factors that interact with MafK and regulate transcription through the NF-E2 site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Zinc finger protein ZBTB20 promotes Toll-like receptor-triggered innate immune responses by repressing IκBα gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In-depth mutational analysis of the promyelocytic leukemia zinc finger BTB/POZ domain reveals motifs and residues required for biological and transcriptional functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co‐operative DNA binding by GAGA transcription factor requires the conserved BTB/POZ domain and reorganizes promoter topology | The EMBO Journal [link.springer.com]
- 17. A combinatorial code for gene expression generated by transcription factor Bach2 and MAZR (MAZ-related factor) through the BTB/POZ domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Correlation between functional and binding activities of designer zinc-finger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing the DNA-Binding Affinity and Specificity of Designed Zinc Finger Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Family of Human Zinc Finger Proteins That Bind Methylated DNA and Repress Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols for protein-DNA binding analysis of a zinc finger transcription factor bound to its cognate promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Functional Comparison of Tramtrack (Ttk) Orthologs in Diverse Insect Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of Tramtrack (Ttk) protein orthologs across various insect species. The information is supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
The tramtrack (ttk) gene, encoding a BTB/POZ domain-containing transcriptional repressor, is a critical regulator of development and cell fate determination in insects. While extensively studied in the model organism Drosophila melanogaster, recent research has begun to elucidate the functions of its orthologs in other insect species, revealing both conserved and divergent roles. This guide synthesizes the current understanding of Ttk20 orthologs, presenting a functional comparison across different insect orders.
Quantitative Functional Data of Ttk Orthologs
The following tables summarize the known functions and experimental data related to the knockdown or mutation of ttk orthologs in various insect species.
| Species | Ortholog ID (if available) | Experimental Approach | Phenotype/Function | Quantitative Data | Reference(s) |
| Drosophila melanogaster (Diptera) | CG1856 | Genetic mutants, Overexpression, RNAi | Represses neural fate, crucial for eye and tracheal development, regulates cell cycle.[1][2] Two isoforms, Ttk69 and Ttk88, have distinct and overlapping functions.[3][4][5] | - | [1][2][3][4][5] |
| Camponotus floridanus (Hymenoptera) | - | ChIP-seq, RNA-seq | Determines worker caste identity by repressing major worker-specific genes in minor workers. | - | |
| Nilaparvata lugens (Hemiptera) | - | RNAi | Essential for male reproductive development and spermatogenesis.[6] Affects courtship behavior.[6] | RNAi-mediated knockdown resulted in an 80% reduction in ttk expression, leading to an 8-89% reduction in the volume of testes, vas deferens, and accessory glands, a 51-69% decrease in sperm count, and a 60-85% reduction in sperm motility.[6] The hatching rate of eggs fertilized by treated males decreased by 73%.[6] | [6] |
| Tribolium castaneum (Coleoptera) | - | RNAi | Accelerates larval development and reduces fecundity.[6] | - | [6] |
Expression Profiles of Ttk Orthologs in Other Insect Species
While functional studies are limited in some species, transcriptomic data provide insights into the potential roles of Ttk orthologs based on their expression patterns.
| Species | Ttk Ortholog Expression | Implied Function | Reference(s) |
| Apis mellifera (Hymenoptera) | Differentially expressed in the brains of queens exposed to pesticides during development.[7] Transcriptome data from different castes and developmental stages are available.[8][9][10][11] | Potential role in neurodevelopment and response to environmental stressors. | [7][8][9][10][11] |
| Aedes aegypti (Diptera) | Expressed in antennae and its expression is regulated during the gonotrophic cycle.[12][13][14][15][16][17] | Potential involvement in sensory processes and reproductive behavior. | [12][13][14][15][16][17] |
Signaling Pathways Involving Ttk
In Drosophila melanogaster, Ttk is integrated into several key signaling pathways that regulate development. The following diagrams illustrate these interactions.
References
- 1. sdbonline.org [sdbonline.org]
- 2. ttk tramtrack [Drosophila melanogaster (fruit fly)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TTK Isoforms Interact with Two Regions of the Mep-1 Protein of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alternatively spliced transcripts of the Drosophila tramtrack gene encode zinc finger proteins with distinct DNA binding specificities. | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic analysis of the honey bee (Apis mellifera) queen brain reveals that gene expression is affected by pesticide exposure during development | PLOS One [journals.plos.org]
- 8. Uncovering the Changing Gene Expression Profile of Honeybee (Apis mellifera) Worker Larvae Transplanted to Queen Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative transcriptome analysis on the synthesis pathway of honey bee (Apis mellifera) mandibular gland secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Developmental Transcriptome of the Mosquito Aedes aegypti, an Invasive Species and Major Arbovirus Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aedes aegypti post-emergence transcriptome: Unveiling the molecular basis for the hematophagic and gonotrophic capacitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Global Cross-Talk of Genes of the Mosquito Aedes aegypti in Response to Dengue Virus Infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 17. Optimized genetic tools for neuroanatomical and functional mapping of the Aedes aegypti olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tramtrack (Ttk) Mutant Phenotypes in Drosophila melanogaster through Rescue Experiments: A Comparative Guide
Introduction
In the landscape of developmental genetics, the validation of gene function through rigorous experimentation is paramount. The Drosophila melanogaster gene tramtrack (ttk), encoding a crucial transcriptional repressor, presents a compelling case study. Ttk is a pleiotropic gene, influencing a wide array of developmental processes, from cell fate determination in the nervous system to the morphogenesis of the tracheal system. Mutations in ttk lead to distinct and observable phenotypes. However, to definitively attribute these phenotypes to the loss of ttk function and not to off-target effects of mutagenesis, rescue experiments are indispensable. This guide provides a comparative overview of ttk mutant phenotypes and the experimental data from rescue experiments designed to validate them. It is intended for researchers, scientists, and drug development professionals engaged in genetic research and the validation of gene function.
Ttk Mutant Phenotypes and Rescue: A Quantitative Comparison
The following tables summarize the observed phenotypes in ttk mutants and the extent to which these phenotypes are rescued by the reintroduction of a wild-type ttk transgene. The data is compiled from studies focusing on eye development and tracheal morphogenesis.
Table 1: Quantitative Analysis of Eye Phenotypes in ttk Mutants and Rescue Scenarios
| Genotype/Condition | Phenotype | Quantitative Measurement (% of Normal Ommatidia) | Alternative Allele Combination | Quantitative Measurement (% of Wild-Type Ommatidia) |
| Wild-Type | Normal eye morphology | 100% | N/A | N/A |
| ttk1 homozygous | Defective eye morphology with ectopic photoreceptors | ~50-60%[1] | N/A | N/A |
| ttk1 / ttkrM733 | Defective eye morphology with ectopic photoreceptors | 65%[1] | N/A | N/A |
| ttk1 / ttk1e11 (Rescue combination) | Largely normal eye morphology | Up to 94%[1] | N/A | N/A |
Note: The data from Lai et al. represents an allelic complementation test which serves as a proxy for a rescue experiment, demonstrating that a functional copy of the gene can restore the wild-type phenotype.
Table 2: Qualitative and Quantitative Analysis of Tracheal Phenotypes in ttk Mutants and Rescue
| Genotype/Condition | Phenotype | Qualitative Description of Rescue |
| Wild-Type | Well-formed, interconnected tracheal network | N/A |
| ttk mutant (ttkD2-50 or ttk1e11) | - Absence of branch fusion in the dorsal trunk- Rudimentary tracheal branches- Defects in cell intercalation | Restoration of terminal branch formation upon tracheal-specific ttk expression[2] |
| UAS-ttk driven by btl-GAL4 in ttk mutant background (Rescue) | Rescued tracheal morphology | Adding ttk back to tracheal cells in ttk mutants rescued the cell intercalation defect[2][3] |
Experimental Protocols
The validation of ttk mutant phenotypes through rescue experiments involves a series of established molecular and genetic techniques in Drosophila. Below are detailed methodologies for key experiments.
1. Generation of a UAS-Ttk Transgenic Rescue Construct
This protocol outlines the creation of a transgenic fly capable of expressing wild-type Ttk under the control of the GAL4/UAS system.
-
Vector Preparation : A full-length cDNA of the desired ttk isoform (e.g., ttk69) is cloned into a pUAST (Upstream Activation Sequence) vector. This places the ttk gene under the control of a UAS promoter, which is only active in the presence of the GAL4 transcriptional activator.
-
Microinjection : The pUAST-Ttk plasmid is purified and microinjected into Drosophila embryos of a host strain that allows for integration into the genome. This is often done by commercial services or specialized core facilities[4][5]. The injection mix typically includes a helper plasmid that provides the transposase for random integration or utilizes site-specific integration methods like the PhiC31 system for targeted insertion[4][5].
-
Selection and Establishment of Transgenic Lines : Progeny of the injected embryos are screened for successful integration of the transgene, usually identified by a marker gene on the plasmid (e.g., a fluorescent protein or a visible marker like white+). Positive lines are then crossed to establish stable transgenic stocks.
2. Performing the Rescue Experiment using the GAL4/UAS System
This protocol describes the genetic cross to express the UAS-Ttk transgene in a ttk mutant background.
-
Fly Stocks :
-
A fly line homozygous for a ttk mutant allele (e.g., ttk1e11).
-
A transgenic fly line carrying the UAS-ttk construct.
-
A GAL4 driver line that expresses GAL4 in the tissue of interest (e.g., GMR-GAL4 for the eye, or btl-GAL4 for the trachea).
-
-
Genetic Crosses : A series of genetic crosses are performed to generate progeny that are homozygous for the ttk mutation and also carry both the UAS-ttk transgene and the tissue-specific GAL4 driver.
-
Phenotypic Analysis : The progeny are then examined for the rescue of the mutant phenotype in the specific tissue where GAL4 is expressed.
3. Quantitative Analysis of Eye Phenotypes
This protocol details the methods for quantifying the morphological defects in the Drosophila eye.
-
Sample Preparation : Adult flies are collected and can be imaged directly using a stereomicroscope or prepared for sectioning and electron microscopy for higher resolution analysis[6].
-
Imaging : For external morphology, images of the adult eye are captured using a light microscope with a ring light to ensure even illumination[7]. For internal structure, transmission electron microscopy of eye sections is performed[6].
-
Quantification of Ommatidia :
-
Manual Counting : The number of normal and abnormal ommatidia can be counted directly from the images.
-
Computational Analysis : Software such as Flynotyper or EyeHex can be used for automated and unbiased quantification of ommatidial arrangement and eye size from images[7][8][9][10]. These tools provide a "phenotypic score" based on the disorderliness of the ommatidial array.
-
4. Quantitative Analysis of Tracheal Phenotypes
This protocol outlines the methods for measuring and quantifying the structure of the Drosophila tracheal system.
-
Sample Preparation : Drosophila embryos or larvae are fixed and stained with antibodies that mark the tracheal lumen or cell boundaries (e.g., anti-Crumbs, anti-DE-cadherin).
-
Imaging : Confocal microscopy is used to capture high-resolution images of the tracheal system in whole-mount embryos or larvae[11][12]. Live imaging can also be performed to observe the dynamics of tracheal development.
-
Morphometric Analysis :
-
Tube Dimensions : Image analysis software (e.g., ImageJ/Fiji) is used to measure the length and diameter of specific tracheal branches[11][13].
-
Branching and Fusion : The number of branches and the success rate of dorsal trunk fusion are quantified.
-
Cellular Analysis : The number and arrangement of cells within a branch can be counted to assess defects in cell intercalation[3].
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Ttk
The activity of Tramtrack is regulated by key developmental signaling pathways, including the Notch and Receptor Tyrosine Kinase (RTK) pathways. Ttk acts as a transcriptional repressor, and its function is often modulated through post-translational modifications or degradation.
Experimental Workflow for Ttk Rescue
The process of validating a ttk mutant phenotype with a rescue experiment follows a logical and systematic workflow, from the generation of the necessary genetic tools to the final quantitative analysis.
The study of the Tramtrack gene in Drosophila melanogaster exemplifies the importance of a multi-faceted approach to understanding gene function. The diverse and critical roles of Ttk in development are underscored by the distinct phenotypes observed in its mutants. Rescue experiments, by reintroducing a functional copy of the gene, provide the definitive evidence linking the gene to the phenotype. The combination of genetic manipulation, detailed phenotypic analysis, and quantitative data is essential for building a robust understanding of the molecular mechanisms that govern development. The methodologies and data presented in this guide offer a framework for the validation of ttk mutant phenotypes and can be adapted for the study of other genes with complex developmental roles.
References
- 1. sdbonline.org [sdbonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for electron microscopy of Drosophila photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Drosophila melanogaster Eye Phenotypes: A Computational Approach Integrating ilastik and Flynotyper [jove.com]
- 8. EyeHex toolbox for complete segmentation of ommatidia in fruit fly eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of Eye Phenotypes for Functional Genetic Studies Using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time-Lapse Imaging and Morphometric Analysis of Tracheal Development in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Examination of Drosophila Larval Tracheal Terminal Cells by Light Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid, Simple Workflow for Quantification of External Adult Drosophila Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Ttk20 ChIP-seq Results with EMSA
Introduction to ChIP-seq and the Imperative of Validation
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful and widely used technique to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins.[1][2] The method involves cross-linking proteins to DNA within a cell, shearing the chromatin, and using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[3][4][5] This DNA is then sequenced to map the protein's binding sites across the entire genome.[2][4]
While ChIP-seq provides invaluable genome-wide insights, it is crucial to validate the identified binding sites. The technique is susceptible to artifacts and false positives arising from factors such as antibody cross-reactivity, non-specific DNA precipitation, and biases in sequencing and data analysis.[6][7] Therefore, orthogonal validation using an independent method is a critical step to confirm the direct and specific interaction between the protein of interest, such as the putative transcription factor Ttk20, and the predicted DNA binding sequences. The Electrophoretic Mobility Shift Assay (EMSA) is a classic in vitro technique perfectly suited for this purpose.[8]
Comparing Validation Methods: EMSA vs. Alternatives
EMSA confirms the direct physical interaction between a protein and a specific DNA probe.[8][9] However, other methods can also be used to validate ChIP-seq findings. The choice of method depends on the specific research question, available resources, and the desired level of detail.
| Feature | Electrophoretic Mobility Shift Assay (EMSA) | ChIP-qPCR | Luciferase Reporter Assay |
| Principle | Detects direct protein-DNA binding in vitro based on altered mobility in a non-denaturing gel.[9][10] | Quantifies the enrichment of a specific DNA sequence in a ChIP sample relative to a control.[5] | Measures the functional effect of a protein binding to a putative regulatory sequence in vivo. |
| Nature of Validation | Direct physical interaction. | In vivo association at a specific locus. | In vivo functional consequence (transcriptional activation/repression). |
| Throughput | Low to medium. Can be adapted for higher throughput.[11] | High. Can test many target sites quickly. | Low to medium. Requires cloning and cell transfection for each target. |
| Information Provided | Confirms direct binding, binding specificity, and can estimate binding affinity.[9] | Confirms enrichment of a target sequence in the cell population. | Confirms that the binding site is part of a functional regulatory element. |
| Pros | Gold standard for confirming direct protein-DNA interaction; relatively simple and fast.[9] | Validates results in a cellular context; highly quantitative. | Provides functional evidence of gene regulation. |
| Cons | In vitro nature may not fully reflect cellular conditions; does not confirm in vivo occupancy.[12] | Does not prove direct binding (could be part of a complex). | Indirect measure of binding; susceptible to off-target effects in the cell. |
Data Presentation: Integrating ChIP-seq and EMSA Results
| Target Gene Promoter | ChIP-seq Peak Score (Fold Enrichment) | EMSA Result (Relative Binding Affinity) | Validation Status |
| Gene A | 85.3 | +++ (High) | Confirmed |
| Gene B | 52.1 | ++ (Medium) | Confirmed |
| Gene C | 15.6 | + (Low) | Confirmed |
| Gene D (Negative Control) | 1.2 | - (No Binding) | Confirmed Negative |
| Gene E | 48.9 | - (No Binding) | Not Confirmed |
Visualizing the Validation Process and Biological Context
Diagrams are essential for illustrating complex workflows and biological pathways. The following visualizations were created using the DOT language to adhere to the specified formatting requirements.
Caption: Hypothetical signaling pathway leading to the activation and nuclear translocation of the Ttk20 protein.
Caption: Workflow diagram illustrating the process from ChIP-seq peak identification to EMSA validation.
Caption: Logical diagram showing how EMSA is used to test the hypothesis of direct protein-DNA binding.
Experimental Protocols
Providing detailed and reproducible protocols is essential for rigorous scientific communication.
Protocol 1: Chromatin Immunoprecipitation (ChIP)
This protocol provides a general overview. Specific conditions, such as cell number and antibody concentration, should be optimized for the Ttk20 protein.[7]
-
Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.[4] Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.[4][5]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to Ttk20. A parallel sample with a non-specific IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the Ttk20-DNA complexes from the beads. Reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.[5]
-
DNA Purification: Treat the sample with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.[5]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Perform high-throughput sequencing.[2][4]
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
This protocol describes a non-radioactive EMSA for validating a specific Ttk20 binding site.
-
Probe Design and Labeling:
-
Synthesize complementary oligonucleotides (30-50 bp) corresponding to the putative Ttk20 binding site identified by ChIP-seq.
-
Anneal the oligos to form a double-stranded DNA probe.
-
Label the probe with a non-radioactive tag, such as biotin (B1667282) or a fluorescent dye (e.g., Cy5).[8][10][13]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following in a final volume of 20 µL: purified recombinant Ttk20 protein, a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding, binding buffer (containing Tris-HCl, KCl, MgCl2, glycerol), and the labeled probe.
-
Prepare control reactions: a probe-only lane (no protein) and a competition reaction containing a 100-fold molar excess of unlabeled ("cold") probe to demonstrate specificity.[13]
-
Incubate the reactions for 20-30 minutes at room temperature.[10]
-
-
Electrophoresis:
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the tag (e.g., streptavidin-HRP for biotin, or direct fluorescence imaging for a fluorescent dye).
-
A "shift" in the mobility of the labeled probe in the presence of Ttk20, which disappears in the presence of the cold competitor, confirms a specific protein-DNA interaction.[13]
-
Conclusion
Validating ChIP-seq results is a non-negotiable step in the study of transcription factor biology. While ChIP-seq excels at providing a genome-wide map of potential protein-DNA interactions in vivo, EMSA offers a robust and direct method to confirm the physical interaction between a protein and its putative DNA binding site in vitro.[8][11] By combining the strengths of these two powerful techniques and carefully comparing their quantitative outputs, researchers can confidently delineate the direct regulatory targets of transcription factors like Ttk20, paving the way for a deeper understanding of gene regulatory networks.
References
- 1. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ChIP-Seq: Principle, Process, Advantages - CD Genomics [cd-genomics.com]
- 5. epicypher.com [epicypher.com]
- 6. Broadly Applicable Control Approaches Improve Accuracy of ChIP-Seq Data [mdpi.com]
- 7. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 9. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 10. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 11. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 13. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis: Wild-Type vs. Tbx20 Mutant Brains
This guide provides a comparative overview of the transcriptomic landscape in wild-type versus Tbx20 mutant brains, focusing on the role of the T-Box transcription factor Tbx20 in neural development. The data presented here is based on studies investigating the genetic program regulated by Tbx20, particularly in the context of cranial motor neuron migration.
Data Presentation
The loss of Tbx20 function has been shown to result in the coordinate downregulation of multiple components of the planar cell polarity (PCP) pathway. This pathway is crucial for the proper migration of neurons during embryonic development. The following table summarizes the genes identified as being downregulated in Tbx20 mutant mice.
| Gene Symbol | Gene Name | Pathway Association | Organism |
| Fzd7 | Frizzled class receptor 7 | Planar Cell Polarity | Mouse |
| Wnt11 | Wnt family member 11 | Planar Cell Polarity | Mouse |
| Prickle1 | Prickle planar cell polarity protein 1 | Planar Cell Polarity | Mouse |
| Vangl1 | VANGL planar cell polarity protein 1 | Planar Cell Polarity | Mouse |
| Vangl2 | VANGL planar cell polarity protein 2 | Planar Cell Polarity | Mouse |
Experimental Protocols
The findings are primarily based on studies utilizing conditional Tbx20-null mutant mice. Below are the key experimental methodologies employed.
1. Generation of Conditional Tbx20-Null Mutant Mice:
-
Targeting Vector: A targeting vector was designed to flank the Tbx20 gene with loxP sites.
-
Homologous Recombination: The targeting vector was introduced into embryonic stem (ES) cells, and cells with successful homologous recombination were selected.
-
Blastocyst Injection: The targeted ES cells were injected into blastocysts to generate chimeric mice.
-
Breeding: Chimeric mice were bred to establish a floxed Tbx20 allele line. To achieve neuron-specific deletion, these mice were crossed with a suitable Cre-driver line, such as one expressing Cre recombinase under a neuron-specific promoter.
2. In Situ Hybridization:
-
Tissue Preparation: Embryos were collected at specific developmental stages (e.g., E10.5 to E13.5), fixed in 4% paraformaldehyde, and cryoprotected.
-
Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes were synthesized for Tbx20 and the target genes (Fzd7, Wnt11, Prickle1, Vangl1, Vangl2).
-
Hybridization: The probes were hybridized to tissue sections or whole-mount embryos.
-
Detection: The hybridized probes were detected using an anti-DIG antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction.
3. Immunohistochemistry:
-
Antibodies: Primary antibodies against specific neuronal markers (e.g., Isl1, Phox2b) were used to identify branchiomotor and visceromotor neurons.
-
Staining: Tissue sections were incubated with primary antibodies, followed by fluorescently labeled secondary antibodies.
-
Imaging: Confocal microscopy was used to visualize the co-expression of Tbx20 with other neuronal markers.
Mandatory Visualization
Below are diagrams illustrating the affected signaling pathway and the experimental workflow.
Caption: Tbx20 regulation of the Planar Cell Polarity pathway.
Caption: Workflow for generating and analyzing Tbx20 mutant mice.
Decoding the Rhythmic Expression of TTK: A Comparative Guide to Confirming its Temporal Window
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Methodologies to Define the Temporal Expression Window of the Cell Cycle-Associated Protein Kinase TTK.
The dual-specificity protein kinase TTK, a critical regulator of the mitotic spindle checkpoint, exhibits a dynamic expression pattern tightly coupled with cell cycle progression. Understanding the precise timing of its expression is paramount for elucidating its role in both normal cell division and tumorigenesis. This guide provides a comparative analysis of established molecular biology techniques to accurately determine the temporal expression window of TTK at both the mRNA and protein levels.
Comparing Methodologies for TTK Temporal Expression Analysis
Choosing the appropriate technique to monitor the temporal expression of TTK depends on the specific research question, available resources, and desired level of quantification and spatial resolution. Below is a comparison of commonly employed methods.
| Technique | Target Molecule | Principle | Temporal Resolution | Throughput | Quantitative? | Advantages | Disadvantages |
| Quantitative PCR (qPCR) | mRNA | Reverse transcription followed by PCR amplification of cDNA with fluorescent detection. | High (dependent on sampling frequency) | High | Yes (relative or absolute) | Highly sensitive and specific; wide dynamic range. | Indirectly measures protein levels; requires careful primer design and validation. |
| RNA Sequencing (RNA-Seq) | mRNA | High-throughput sequencing of the entire transcriptome. | High (dependent on sampling frequency) | Very High | Yes (relative) | Unbiased, genome-wide expression profiling; discovers novel transcripts. | Computationally intensive; higher cost per sample compared to qPCR. |
| Western Blotting | Protein | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies. | Moderate (dependent on sampling frequency and protein stability) | Low to Medium | Semi-quantitative | Directly measures protein levels; provides information on protein size and post-translational modifications. | Lower sensitivity than nucleic acid-based methods; can be labor-intensive. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Protein | In situ detection of proteins in tissue sections or cells using specific antibodies. | Low (typically static time points) | Medium | Semi-quantitative (IHC) to Quantitative (IF with image analysis) | Provides spatial information on protein localization within tissues and cells. | Can be subject to artifacts from tissue processing and antibody specificity issues. |
Experimental Protocols
General Experimental Workflow for Time-Course Analysis
To determine the temporal expression window of TTK, a synchronized cell culture system is often employed. This allows for the collection of cell populations at specific phases of the cell cycle.
Quantitative PCR (qPCR) Protocol
-
RNA Extraction: At each time point, harvest cells and extract total RNA using a commercially available kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for TTK and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for TTK and the reference gene at each time point. Calculate the relative expression of TTK using the ΔΔCt method, normalizing to the reference gene and a control time point (e.g., 0h).
Western Blotting Protocol
-
Protein Extraction: Lyse harvested cells from each time point in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for TTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity for TTK and a loading control (e.g., β-actin, GAPDH) at each time point using densitometry software. Normalize the TTK signal to the loading control.
TTK in the Cell Cycle Signaling Pathway
The expression of TTK is tightly regulated within the cell cycle, peaking during the G2 and M phases. It plays a crucial role in the spindle assembly checkpoint (SAC), a signaling pathway that ensures proper chromosome segregation.
Conclusion
Confirming the temporal expression window of TTK is a critical step in understanding its function in cell cycle regulation. Both nucleic acid-based methods like qPCR and RNA-Seq, and protein-based techniques such as Western blotting and immunohistochemistry, provide valuable insights. The choice of method should be guided by the specific experimental goals, with a combination of approaches often yielding the most comprehensive understanding of TTK's dynamic expression profile.
Navigating the Maze of Antibody Specificity: A Comparison Guide for Knockout-Validated Antibodies
The Gold Standard: Knockout Validation
Knockout validation utilizes gene-editing technologies like CRISPR-Cas9 to create cell lines that do not express the protein of interest.[1][3] A specific antibody should produce a clear signal in the wild-type (WT) cells but no signal in the KO cells.[3] This robust method provides the highest level of confidence in an antibody's specificity.[3]
Featured Antibody: Anti-Protein X (Clone APX-1)
This guide focuses on the cross-validation of a hypothetical antibody, "Anti-Protein X (Clone APX-1)," to demonstrate the validation process.
Performance Data of Anti-Protein X (Clone APX-1)
The specificity of Anti-Protein X (Clone APX-1) was assessed using Western Blot (WB) and Immunofluorescence (IF) on wild-type and Protein X knockout cell lines.
| Application | Wild-Type (WT) Signal | Knockout (KO) Signal | Specificity |
| Western Blot | Strong band at expected MW | No band at expected MW | High |
| Immunofluorescence | Specific staining in cytoplasm | No specific staining | High |
Comparison with Alternative Antibody: Anti-Protein X (Clone APX-2)
To provide a comprehensive evaluation, we compared Anti-Protein X (Clone APX-1) with an alternative antibody, "Anti-Protein X (Clone APX-2)."
| Application | Anti-Protein X (Clone APX-1) | Anti-Protein X (Clone APX-2) |
| Western Blot | ||
| Target Band Intensity (WT) | +++ | +++ |
| Target Band Intensity (KO) | - | +/- (faint non-specific band) |
| Immunofluorescence | ||
| Specific Staining (WT) | +++ (Cytoplasmic) | ++ (Cytoplasmic with some nuclear background) |
| Specific Staining (KO) | - | + (low-level background) |
Key: +++ (Strong), ++ (Moderate), + (Weak), - (None), +/- (Ambiguous)
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Knockout Cell Line Generation
Protein X knockout cell lines were generated using CRISPR-Cas9 technology to introduce a frameshift mutation in the Protein X gene, leading to a complete loss of protein expression.[1]
Western Blotting
-
Lysate Preparation: Wild-type and Protein X KO cells were lysed in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis: 20 µg of total protein per lane were separated on a 4-20% SDS-PAGE gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with Anti-Protein X (Clone APX-1) or Anti-Protein X (Clone APX-2) at a 1:1000 dilution in 5% BSA in TBST.
-
Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody at a 1:10,000 dilution.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence (IF)
-
Cell Seeding: Wild-type and Protein X KO cells were seeded on coverslips in a 24-well plate.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells were blocked with 5% goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Cells were incubated with Anti-Protein X (Clone APX-1) or Anti-Protein X (Clone APX-2) at a 1:500 dilution overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells were incubated with an Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei were counterstained with DAPI, and coverslips were mounted on microscope slides.
-
Imaging: Images were acquired using a confocal microscope.
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the biological context of Protein X, the following diagrams are provided.
Caption: Experimental workflow for knockout validation by Western Blot.
Caption: Hypothetical signaling pathway involving Protein X.
Conclusion
The data presented in this guide unequivocally demonstrates the superior specificity of Anti-Protein X (Clone APX-1) as validated by knockout experiments. In contrast, Anti-Protein X (Clone APX-2) exhibited some off-target binding, which could lead to ambiguous results. For researchers requiring the highest level of confidence in their findings, choosing an antibody that has been rigorously validated using knockout technology is essential. This guide provides a framework for evaluating and comparing antibody specificity, empowering researchers to select the most reliable tools for their studies.
References
Safety Operating Guide
Personal protective equipment for handling Ttk21
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Ttk21 (N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide), a small molecule activator of p300/CBP histone acetyltransferase. The following procedures are designed to ensure a safe laboratory environment and proper management of the compound.
Core Safety Data
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
The following table summarizes the key safety information for this compound.
| Hazard Classification | Rating/Statement | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Primary Hazard | Water Hazard Class 1: Slightly hazardous for water | [1] |
| First Aid: Skin Contact | Generally the product does not irritate the skin. | [1] |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | [1] |
| First Aid: Inhalation | Supply fresh air; consult doctor in case of complaints. | [1] |
Personal Protective Equipment (PPE) and Handling
While this compound is not classified as hazardous, it is prudent to follow standard laboratory procedures and wear appropriate personal protective equipment.
Recommended Personal Protective Equipment:
-
Gloves: Wear standard laboratory gloves (e.g., nitrile) to prevent direct skin contact.
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling Procedures:
-
Preparation: Before handling, ensure you have reviewed the Safety Data Sheet and are familiar with the location of safety equipment, including eyewash stations and safety showers.
-
Weighing and Transfer: When weighing or transferring the solid compound, do so in a well-ventilated area. While a chemical fume hood is not explicitly required by the SDS, it is considered best practice for handling any powdered chemical to minimize inhalation risk.
-
Solution Preparation: this compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2] When preparing solutions, add the solvent to the solid to minimize dust generation.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
The primary environmental concern noted in the Safety Data Sheet is that this compound is classified as "Water Hazard Class 1," meaning it is slightly hazardous for water.[1]
-
Waste Collection: All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and solutions, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Do not dispose of this compound or its solutions down the drain.[1] Follow your institution's and local regulations for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemicals with a slight water hazard classification.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
